molecular formula C7H11NO3 B2535547 1-(Oxetan-3-yl)azetidine-3-carboxylic acid CAS No. 1536232-08-2

1-(Oxetan-3-yl)azetidine-3-carboxylic acid

Cat. No.: B2535547
CAS No.: 1536232-08-2
M. Wt: 157.169
InChI Key: QBWMTGRBGNNUIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxetan-3-yl)azetidine-3-carboxylic acid (CAS 1536232-08-2) is a high-purity, synthetic chemical compound serving as a versatile building block in organic synthesis and medicinal chemistry research. Its molecular formula is C7H11NO3, and it features a unique structure combining an azetidine ring, a carboxylic acid functional group, and an oxetane heterocycle . The azetidine scaffold is a key fragment in many pharmacologically important molecules, particularly as the core structure of β-lactam (azetidin-2-one) antibiotics and other bioactive compounds . The presence of the carboxylic acid group makes it a valuable intermediate for further chemical transformations, such as amidation and esterification, which are crucial reactions in the synthesis of drug candidates and complex molecules . Furthermore, the oxetane moiety is of significant interest in contemporary drug design. Research indicates that oxetane and oxetan-3-ol groups can act as potential bioisosteres for the carboxylic acid functional group, a strategy used to improve the physicochemical and metabolic properties of potential therapeutic agents . This compound is offered For Research Use Only and is intended for use by qualified laboratory and research professionals. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can employ this chemical for constructing novel β-lactam derivatives, exploring new antibiotic agents, or as a sophisticated intermediate in the synthesis of structurally diverse compound libraries for biological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxetan-3-yl)azetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-7(10)5-1-8(2-5)6-3-11-4-6/h5-6H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWMTGRBGNNUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2COC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1536232-08-2
Record name 1-(oxetan-3-yl)azetidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Oxetane-Azetidine Hybrid Scaffolds for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Flatland - Embracing Three-Dimensionality in Drug Design

For decades, medicinal chemistry has been dominated by aromatic, sp²-rich scaffolds. While incredibly successful, this "flatland" approach often leads to challenges in achieving target selectivity, optimizing physicochemical properties, and navigating crowded intellectual property landscapes. The deliberate introduction of three-dimensional (3D) character into drug candidates is now a cornerstone of modern drug discovery. Small, strained rings, particularly oxetanes and azetidines, have emerged as powerful tools in this endeavor.[1][2] This guide moves beyond the individual utility of these heterocycles to explore the synergistic potential of their combination in hybrid and spirocyclic scaffolds, offering a sophisticated strategy to modulate molecular properties and unlock new chemical space.

The Strategic Imperative for Oxetane-Azetidine Scaffolds

Four-membered saturated heterocycles like oxetanes (oxygen-containing) and azetidines (nitrogen-containing) are increasingly valued in drug discovery.[3][4] Their appeal lies in a unique combination of features: they are small, polar, and conformationally constrained.[5][6] The non-planar, puckered conformation of these rings introduces a defined three-dimensional geometry, a stark contrast to flat aromatic rings.[7] This structural rigidity can pre-organize pharmacophoric elements into a bioactive conformation, potentially enhancing binding affinity and selectivity.

The true innovation lies in the creation of hybrid scaffolds that incorporate both motifs. These structures are not merely the sum of their parts; they offer unique property profiles and exit vectors for further chemical elaboration. The core advantages driving their adoption include:

  • Bioisosteric Replacement: Oxetane-azetidine hybrids serve as excellent bioisosteres for more common, and often less desirable, functional groups.[8][9] The oxetane moiety, for instance, can replace a gem-dimethyl group to add bulk without significantly increasing lipophilicity, or act as a more stable and polar surrogate for a carbonyl group.[10][11] Azetidines, in turn, can replace other saturated nitrogen heterocycles like piperidine or pyrrolidine, often leading to improved aqueous solubility and a reduction in pKa of nearby amines.[2][9]

  • Modulation of Physicochemical Properties: The incorporation of these polar heterocycles is a proven strategy to fine-tune critical drug-like properties.[1] They can enhance aqueous solubility, a common hurdle in drug development, and improve metabolic stability by blocking sites of metabolism or redirecting it away from cytochrome P450 enzymes.[1][11]

  • Exploration of Novel Chemical Space: Combining these two distinct four-membered rings, particularly in spirocyclic arrangements, generates novel, sp³-rich scaffolds.[12] This allows chemists to move beyond saturated patent space and design molecules with unique structural and electronic properties.

G cluster_0 Common Functional Group cluster_1 Bioisosteric Replacement cluster_2 Improved Properties A Carbonyl (C=O) D Oxetane Ring A->D Polar, Stable Surrogate B gem-Dimethyl B->D Maintains Bulk, Reduces Lipophilicity C Isopropyl E Azetidine Ring C->E Improves Hydrophilicity F Oxetane-Azetidine Hybrid D->F E->F G Increased Solubility F->G H Enhanced Metabolic Stability F->H I Reduced Lipophilicity F->I J Novel 3D Vectors F->J

Bioisosteric replacement strategy using oxetane-azetidine motifs.

Synthetic Strategies: Constructing the Core

While the benefits are clear, the synthetic accessibility of these strained ring systems has historically been a challenge.[1][5] However, recent advances have provided reliable and versatile routes to these valuable scaffolds.

Building Block Synthesis via Olefination and Conjugate Addition

A robust and widely used strategy involves a two-step sequence starting from commercially available 3-keto-azetidine or 3-keto-oxetane precursors.[3]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction reliably converts the ketone into an exocyclic α,β-unsaturated ester (a ylidene acetate).[3][13] This step is critical as it installs a reactive handle for further functionalization.

  • Aza-Michael Addition: The resulting electron-deficient alkene is an excellent Michael acceptor.[14] A diverse range of nitrogen nucleophiles, including other heterocyclic amines, can be added in a conjugate fashion to forge the C-N bond, creating the hybrid scaffold.[3][15]

This sequence allows for the modular assembly of complex structures by varying both the initial four-membered ring and the incoming nucleophile.

G Start N-Boc-azetidin-3-one HWE_reagents DBU-catalysed Horner-Wadsworth-Emmons Start->HWE_reagents Intermediate Methyl (N-Boc-azetidin-3-ylidene)acetate HWE_reagents->Intermediate Michael_reagents Aza-Michael Addition (NH-Heterocycles) Intermediate->Michael_reagents Product Functionalised 3-Substituted Azetidine Hybrid Michael_reagents->Product Diversification Suzuki–Miyaura Cross-Coupling Product->Diversification Final_Product Diversified Library Diversification->Final_Product

General workflow for oxetane-azetidine hybrid synthesis.
Palladium and Silver-Catalyzed Cycloadditions

For the construction of spirocyclic systems, where the oxetane and azetidine rings share a single carbon atom, cycloaddition strategies are particularly powerful. Methods such as silver-catalyzed 1,3-dipolar cycloadditions followed by palladium-catalyzed carbonylation-amination processes have been successfully employed to generate novel oxetane/azetidine-pyrrolidino isoindolone spirocycles in good yields.[10] These advanced organometallic techniques provide access to complex polycyclic systems that would be difficult to assemble otherwise.

Emerging Frontiers: Sulfonyl Fluoride Chemistry

A significant recent development is the use of oxetane sulfonyl fluorides (OSFs) and azetidine sulfonyl fluorides (ASFs).[5][16] These reagents act as precursors to carbocations under mild thermal conditions via an unusual defluorosulfonylation (deFS) reaction pathway.[17][18] The generated reactive intermediates can be coupled with a broad range of carbon, nitrogen, oxygen, and sulfur nucleophiles.[4][16] This method dramatically expands the scope of accessible structures, enabling the creation of novel motifs that do not have comparable carbonyl analogues and providing facile entry into drug analogue synthesis and the development of PROTAC linkers.[5][16]

Physicochemical and Pharmacokinetic Profile

The true test of a medicinal chemistry scaffold lies in its impact on the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule. Oxetane-azetidine hybrids have demonstrated tangible benefits in this arena.

PropertyObservationRationale & Causality
Aqueous Solubility Generally increasedThe introduction of polar oxygen and nitrogen atoms and the disruption of crystal packing from the 3D structure can significantly improve solvation in aqueous media.[1][11]
Lipophilicity (logP/logD) Generally decreasedReplacing lipophilic groups (like gem-dimethyl) with the more polar oxetane ring reduces the overall lipophilicity of the molecule, which can be beneficial for ADME properties.[10][11]
Metabolic Stability Generally increasedThe strained rings can be metabolically robust. Furthermore, their placement can block metabolically labile sites on a parent scaffold, preventing oxidative metabolism by CYP enzymes.[1][8]
Cell Permeability ModulatedWhile increased polarity can sometimes reduce passive permeability, the unique vector and conformation of these scaffolds can facilitate productive interactions with membrane transporters. This property must be evaluated on a case-by-case basis.
Protein Binding ReducedLowered lipophilicity often correlates with reduced non-specific plasma protein binding, increasing the free fraction of the drug available to engage its target.[12]

Table 1: Impact of Oxetane-Azetidine Scaffolds on Key Drug-like Properties.

A virtual screening study demonstrated the potential of this strategy by replacing isopropyl groups in 14 approved drugs with oxetane or azetidine rings.[8] The resulting analogues, such as Oxetane Nilutamide and Azetidine Procarbazine, showed excellent predicted molecular affinity for their respective targets, often superior to the parent molecule.[8]

Detailed Experimental Protocol: Synthesis of a Pyrazole-Azetidine Hybrid

This protocol describes a representative synthesis based on the Horner-Wadsworth-Emmons and aza-Michael addition sequence, adapted from published procedures.[3][13][15]

Step 1: Synthesis of Methyl 2-(1-Boc-azetidin-3-ylidene)acetate

  • Reagent Preparation: To a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.2 eq.) in dry tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Reaction Initiation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Substrate Addition: Cool the reaction mixture back to 0 °C and add a solution of N-Boc-azetidin-3-one (1.0 eq.) in dry THF dropwise.

  • Reaction & Quenching: Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting ketone. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the title compound as a clear oil.

Step 2: Aza-Michael Addition with 4-Bromo-1H-pyrazole

  • Reaction Setup: In a sealed vial, combine methyl 2-(1-Boc-azetidin-3-ylidene)acetate (1.0 eq.), 4-bromo-1H-pyrazole (1.1 eq.), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq.) in acetonitrile.

  • Heating: Seal the vial and heat the mixture at 80 °C for 16-24 hours. Monitor the reaction progress by LC-MS.

  • Workup & Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired pyrazole-azetidine hybrid scaffold.

  • Characterization: Confirm the structure of the final product via ¹H-NMR, ¹³C-NMR spectroscopy, and high-resolution mass spectrometry (HRMS).[3][15]

Future Perspectives and Conclusion

The exploration of oxetane-azetidine hybrid scaffolds is an active and promising area of medicinal chemistry. The development of novel synthetic methodologies, such as those employing sulfonyl fluorides, continues to broaden the accessibility and diversity of these structures.[5][16] Their application is expanding beyond traditional small molecule inhibitors into more complex modalities like Proteolysis-Targeting Chimeras (PROTACs), where the unique conformational properties of the oxetane-azetidine linker can critically influence ternary complex formation and degradation efficacy.[2][16]

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. [Link]

  • Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. (2025). ResearchGate. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). ChemRxiv. [Link]

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). academics.oup.com. [Link]

  • Synthesis of oxetane/azetidine containing spirocycles. (n.d.). White Rose Research Online. [Link]

  • Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. (n.d.). KTU ePubl. [Link]

  • (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). ResearchGate. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Request PDF. (2026). ResearchGate. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). ChemRxiv. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. [Link]

  • Synthesis of 4-membered heterocycles as fragments and bioisosteres. (n.d.). zenodo.org. [Link]

  • Examples of azetidine‐based bioisosters. (n.d.). ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PMC. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. (2023). Semantic Scholar. [Link]

  • Background and conceptual design a Aza-azetidine bioisostere of... (n.d.). ResearchGate. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC. [Link]

  • Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H)- dione derivative. (n.d.). scholarsresearchlibrary.com. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. (n.d.). RSC Publishing. [Link]

  • Chemical structures of aziridine, azetidine, oxirane, and oxetane and their ringstrains. (n.d.). ResearchGate. [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015). MDPI. [Link]

Sources

1-(Oxetan-3-yl)azetidine-3-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Physicochemical Modulation in Drug Discovery

Executive Summary

In the modern era of fragment-based drug discovery (FBDD), the demand for low-molecular-weight,


-rich scaffolds has surged. 1-(Oxetan-3-yl)azetidine-3-carboxylic acid  represents a high-value building block that combines two strained rings: the azetidine and the oxetane. This unique bicyclic-like architecture offers a solution to the "molecular obesity" crisis by lowering lipophilicity (LogP) while maintaining metabolic stability and providing distinct vectors for chemical elaboration.

This guide details the structural identity, validated synthetic protocols, and strategic applications of this compound, designed for immediate integration into research workflows.

Molecular Identity & Physicochemical Profile[1][2][3][4]

The core identity of the compound is defined by its compact, polar nature. It serves as a zwitterionic scaffold at physiological pH, capable of acting as a bioisostere for proline or piperidine-4-carboxylic acid derivatives.

Table 1: Core Chemical Data
PropertySpecificationNotes
IUPAC Name This compound
CAS Registry Number 1536232-08-2 Primary identifier for procurement
Molecular Formula C

H

NO

Molecular Weight 157.17 g/mol Ideal for Fragment-Based Drug Discovery (MW < 200)
Exact Mass 157.0739Monoisotopic mass for HRMS validation
SMILES OC(=O)C1CN(C2COC2)C1
LogP (Predicted) -2.98Highly hydrophilic; excellent for lowering cLogP
TPSA ~66.8 ŲFavorable for CNS penetration when masked/coupled
Fsp

Score
0.86High fraction of

carbons, correlating with clinical success
Synthetic Methodology: The Reductive Amination Route[5][6][7][8]

The most robust route to access this compound is via reductive amination . While direct alkylation is possible, it is prone to over-alkylation and ring-opening side reactions. The protocol below utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that minimizes the risk of reducing the oxetane ring or the carboxylic acid moiety.

Experimental Design Rationale
  • Choice of Amine: We utilize the methyl ester of azetidine-3-carboxylic acid (HCl salt) rather than the free acid. This improves solubility in organic solvents (DCM/DCE) and prevents zwitterionic interference during imine formation.

  • Choice of Ketone: Oxetan-3-one is employed as the carbonyl source.[1][2]

  • Reductant: NaBH(OAc)

    
     is selected over NaBH
    
    
    
    CN for its lower toxicity and superior selectivity for imines over ketones, allowing for a "one-pot" procedure.
Validated Protocol

Step 1: Reductive Amination (Formation of the Core)

  • Preparation: In a flame-dried round-bottom flask under N

    
     atmosphere, suspend Methyl azetidine-3-carboxylate HCl  (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) [0.2 M concentration].
    
  • Free Basing: Add Triethylamine (TEA) (1.2 equiv) dropwise to neutralize the HCl salt. Stir for 10 minutes at room temperature.

  • Imine Formation: Add Oxetan-3-one (1.2 equiv) to the mixture. Stir for 30 minutes to allow hemiaminal/imine equilibrium establishment.

    • Note: Molecular sieves (4Å) can be added if the reaction is sluggish, but are rarely necessary with oxetan-3-one due to its high reactivity.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)

    
      (1.5 equiv) portion-wise.
    
  • Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target mass [M+H]+ = 172.09 for the ester).

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
    • Purification: Flash column chromatography (MeOH/DCM gradient) yields Methyl 1-(oxetan-3-yl)azetidine-3-carboxylate .

Step 2: Hydrolysis (Deprotection)

  • Dissolution: Dissolve the intermediate ester in a 3:1 mixture of THF/Water.

  • Saponification: Add LiOH·H

    
    O  (2.0 equiv). Stir at room temperature for 2–4 hours.
    
  • Isolation: Carefully acidify to pH ~4–5 using 1M HCl.

    • Critical: Do not acidify too strongly (pH < 2) as the oxetane ring is acid-sensitive and may open.

  • Purification: Remove THF in vacuo. Lyophilize the aqueous residue or purify via preparative HPLC (Reverse Phase, C18) to obtain the title compound as a white solid.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: Methyl azetidine-3-carboxylate HCl Reagents Add: Oxetan-3-one + TEA Solvent: DCE Start->Reagents Intermediate Imine/Hemiaminal Species Reagents->Intermediate Free basing & condensation Reduction Add: NaBH(OAc)3 0°C to RT, 16h Intermediate->Reduction In situ reduction EsterProduct Intermediate: Methyl 1-(oxetan-3-yl)azetidine-3-carboxylate Reduction->EsterProduct Reductive Amination Hydrolysis Hydrolysis: LiOH, THF/H2O Controlled Acidification (pH 5) EsterProduct->Hydrolysis Saponification FinalProduct Final: this compound (MW: 157.17) Hydrolysis->FinalProduct Isolation

Figure 1: Step-by-step synthetic pathway from commercial starting materials to the target scaffold.[1][2][3]

Structural Utility in Drug Design[1][10]

The 1-(oxetan-3-yl)azetidine moiety is not merely a linker; it is a functional unit designed to modulate the properties of a lead compound.

Bioisosterism & Metabolic Stability

The oxetane ring is widely recognized as a bioisostere for both the carbonyl group and the gem-dimethyl group.

  • Dipole Moment: The oxetane oxygen creates a strong dipole, mimicking the carbonyl of amides or esters without the metabolic liability of hydrolysis.

  • Basic Modulation: Attaching the oxetane to the azetidine nitrogen (N1) significantly reduces the basicity of the amine (typically by 2–3 pKa units compared to an N-methyl or N-isopropyl analog). This reduction in pKa often improves oral bioavailability by reducing lysosomal trapping and improving permeation.

The "Magic Methyl" Effect

Replacing a standard N-methyl group with an N-(oxetan-3-yl) group often results in:

  • Lower LogP: Increased hydrophilicity due to the exposed ether oxygen.

  • Higher Metabolic Stability: The oxetane ring blocks N-dealkylation (a common metabolic clearance pathway for N-methyl amines) due to steric bulk and electronic effects.

Visualization: Property Modulation Logic

PropertyLogic Scaffold 1-(Oxetan-3-yl)azetidine Scaffold LogP Lipophilicity (LogP) Decreases (~1-2 units) Scaffold->LogP Polar Ether Oxygen Solubility Aqueous Solubility Increases Scaffold->Solubility Reduced Lipophilicity Metabolism Metabolic Clearance (N-dealkylation) Blocked Scaffold->Metabolism Steric/Electronic Shielding Basicity Amine Basicity (pKa) Modulated (Lowered) Scaffold->Basicity Inductive Effect

Figure 2: Impact of the 1-(oxetan-3-yl)azetidine scaffold on key medicinal chemistry parameters.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical signals are expected:

  • 1H NMR (D2O or DMSO-d6):

    • Oxetane Protons: A distinct set of multiplets around 4.5–4.8 ppm (4H) corresponding to the adjacent CH

      
       groups of the oxetane ring.
      
    • Azetidine Protons: Multiplets in the 3.5–4.2 ppm range (4H) for the ring CH

      
      s, and a multiplet/triplet around 3.3–3.6 ppm (1H) for the methine CH alpha to the carboxylate.
      
  • LC-MS:

    • Expect a clean peak at m/z 158.1 [M+H]+ .

    • Fragment ions may show loss of the carboxyl group (M-44).

References
  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[4][5][6] Angewandte Chemie International Edition, 49(48), 8993-8995. (Foundational text on Oxetane properties). [Link]

  • Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150–12233. [Link]

  • PubChem Database. 1-Boc-azetidine-3-carboxylic acid (Related Scaffold Data). [Link]

Sources

Methodological & Application

Application Notes and Protocols: 1-(Oxetan-3-yl)azetidine-3-carboxylic Acid as a Proline Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Proline in Peptide and Small Molecule Design

Proline, with its unique cyclic structure, imparts significant conformational constraints on peptides and proteins, often inducing turns and disrupting secondary structures like α-helices and β-sheets. This has made it a cornerstone in the design of peptidomimetics and small molecule drugs. However, the search for novel chemical matter with improved physicochemical and pharmacological properties has led to the exploration of proline bioisosteres. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug discovery.[1] 1-(Oxetan-3-yl)azetidine-3-carboxylic acid emerges as a compelling, next-generation proline bioisostere, offering a unique three-dimensional scaffold that can modulate key drug-like properties.

This non-natural amino acid combines the structural rigidity of the azetidine ring, a four-membered analogue of proline's pyrrolidine, with the desirable physicochemical attributes of the oxetane moiety.[2][3][4] The incorporation of oxetanes into drug candidates has been shown to improve aqueous solubility, metabolic stability, and lipophilicity, while the azetidine ring can influence peptide conformation in ways distinct from proline.[4][5] Specifically, while proline is known to favor β-turns, azetidine-based amino acids have been shown to induce γ-turn conformations in peptides, offering a different conformational landscape for drug design.[5]

These application notes provide a comprehensive technical guide for the synthesis, incorporation, and evaluation of this compound as a proline bioisostere in drug discovery programs.

Physicochemical Properties and Bioisosteric Rationale

The strategic advantage of this compound lies in its unique combination of structural features. The oxetane ring, a four-membered ether, is a polar, low molecular weight motif that can act as a hydrogen bond acceptor.[6] Its incorporation can lead to improved metabolic stability and aqueous solubility.[4][7] The azetidine ring, a four-membered amine, provides a constrained scaffold that, like proline, restricts the peptide backbone's flexibility.

PropertyProlineThis compoundRationale for Bioisosteric Replacement
Molecular Weight 115.13 g/mol 157.17 g/mol [8]Modest increase in MW for significant property modulation.
logP (calculated) -1.5 to -2.5-2.99 (Fluorochem)[8]Increased polarity, potentially leading to improved solubility.
Hydrogen Bond Acceptors 14[8]Enhanced potential for interactions with biological targets.
Hydrogen Bond Donors 11[8]Similar H-bond donor capacity.
Conformational Preference β-turnPredicted γ-turn[5]Access to different conformational space in peptidomimetics.
Metabolic Stability Susceptible to cleavageOxetane moiety can block metabolic hotspots.[4][7]Potential for improved pharmacokinetic profile.

Synthesis of this compound

G cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Aza-Michael Addition cluster_2 Step 3: Saponification A Oxetan-3-one C Methyl (oxetan-3-ylidene)acetate A->C DBU, MeCN B Methyl-2-(dimethoxyphosphoryl)acetate B->C D Methyl (oxetan-3-ylidene)acetate F Methyl 1-(oxetan-3-yl)azetidine-3-carboxylate D->F Base (e.g., DIPEA), MeCN E Methyl azetidine-3-carboxylate hydrochloride E->F G Methyl 1-(oxetan-3-yl)azetidine-3-carboxylate H This compound G->H LiOH, THF/H2O

Caption: Proposed synthetic workflow for this compound.

Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of Methyl (oxetan-3-ylidene)acetate [9]

  • To a solution of oxetan-3-one (1.0 eq) in acetonitrile (MeCN), add methyl-2-(dimethoxyphosphoryl)acetate (1.1 eq).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield methyl (oxetan-3-ylidene)acetate.

Step 2: Synthesis of Methyl 1-(oxetan-3-yl)azetidine-3-carboxylate

  • Dissolve methyl (oxetan-3-ylidene)acetate (1.0 eq) and methyl azetidine-3-carboxylate hydrochloride (1.1 eq) in MeCN.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the reaction mixture at 40-60 °C for 24-48 hours, monitoring by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to afford methyl 1-(oxetan-3-yl)azetidine-3-carboxylate.

Step 3: Saponification to this compound

  • Dissolve methyl 1-(oxetan-3-yl)azetidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The synthesized amino acid must be N-terminally protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group, for use in standard solid-phase peptide synthesis (SPPS).

Protocol: Fmoc Protection of this compound
  • Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (NaHCO₃) or another suitable base to adjust the pH to 8-9.

  • Add a solution of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq) in dioxane dropwise.

  • Stir the reaction at room temperature overnight.

  • Acidify the mixture with 1M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash chromatography to yield Fmoc-1-(Oxetan-3-yl)azetidine-3-carboxylic acid.

Protocol: Representative Fmoc-SPPS Cycle for Incorporation

This protocol outlines a standard cycle for coupling Fmoc-1-(Oxetan-3-yl)azetidine-3-carboxylic acid to a growing peptide chain on a solid support (e.g., Rink Amide or Wang resin).[11][12]

G Resin Resin-Peptide-NH2 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 NextCycle Repeat Cycle or Final Cleavage Washing2->NextCycle

Caption: Standard workflow for an Fmoc-SPPS cycle.

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide.[12]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.

  • Coupling:

    • In a separate vial, dissolve Fmoc-1-(Oxetan-3-yl)azetidine-3-carboxylic acid (3-5 eq), a coupling agent such as HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate) (2.9 eq), and a base like DIPEA (6 eq) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Due to the potential steric hindrance of this non-natural amino acid, a longer coupling time and/or double coupling may be necessary.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

  • Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM) and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application Notes: Leveraging this compound in Drug Design

Modulating Physicochemical Properties
  • Solubility Enhancement: The inherent polarity of the oxetane moiety can improve the aqueous solubility of peptides and small molecules, a critical parameter for oral bioavailability and formulation.[4]

  • Metabolic Stability: The oxetane and azetidine rings are generally more resistant to metabolic degradation by proteases and cytochrome P450 enzymes compared to linear aliphatic chains or standard amino acid residues.[4][7] This can lead to an extended in vivo half-life.

  • Lipophilicity (LogD) Tuning: The introduction of this polar bioisostere can fine-tune the lipophilicity of a lead compound, optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.

Conformational Control and Peptidomimetics
  • Induction of γ-Turns: Unlike proline, which predominantly induces β-turns, the smaller four-membered ring of azetidine carboxylic acids has been shown to favor the formation of γ-turns.[5] This provides an alternative strategy to manipulate the three-dimensional structure of a peptide, which can be crucial for target binding and selectivity.

  • Disruption of Secondary Structures: Similar to proline, this bioisostere can act as a helix or sheet breaker, which can be advantageous in designing peptides that mimic unstructured loops or turn regions of proteins involved in protein-protein interactions.

G cluster_0 Proline Bioisosterism cluster_1 Impact on Peptide/Molecule Properties Proline Proline Bioisostere This compound Proline->Bioisostere is replaced by Solubility Improved Solubility Bioisostere->Solubility Stability Enhanced Metabolic Stability Bioisostere->Stability Conformation Altered Conformational Preference (γ-turn) Bioisostere->Conformation ADME Optimized ADME Profile Bioisostere->ADME

Caption: The impact of replacing proline with its bioisostere on key drug-like properties.

Conclusion

This compound is a novel and promising proline bioisostere that offers medicinal chemists a valuable tool to modulate the properties of peptides and small molecules. Its unique combination of a conformationally constrained azetidine ring and a polar, metabolically robust oxetane moiety provides a rational approach to improving solubility, stability, and conformational diversity. The protocols and application notes provided herein serve as a guide for researchers to explore the potential of this exciting building block in their drug discovery endeavors.

References

  • Rojas, J. J., & Bull, J. A. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • Rojas, J. J., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Figshare.
  • Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12491-12525.
  • Shell Internationale Research Maatschappij B.V. (1987). A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.
  • Merck & Co., Inc. (2004). Process for making azetidine-3-carboxylic acid.
  • Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Dubois, M. A. J., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279–5283.
  • AstraZeneca AB. (n.d.). 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE synthesis. Mol-Instincts.
  • Carreira, E. M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Thamm, P., & Hofmann, H.-J. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry.
  • Fülöp, F., et al. (2014). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry, 2014(11), 2312-2321.
  • Shell Internationale Research Maatschappij B.V. (1986). Process for preparing azetidine derivatives and intermediates therein.
  • Iris Biotech GmbH. (n.d.).
  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
  • Fülöp, F., et al. (2014). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids.
  • Bull, J. A., et al. (n.d.).
  • Baeza, J. L., et al. (2008). Azetidine-derived Amino Acids Versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(5), 1704-1715.
  • Bhandary, K. K., & Ganesan, K. (1990). Synthesis and Peptide Bond Orientation in Tetrapeptides Containing ~-Azetidine-2-Carboxylic Acid and L-Proline. Biopolymers, 29(1), 163-176.
  • Fluorochem. (n.d.). This compound.
  • Shell Internationale Research Maatschappij B.V. (1986). Preparation of n-substituted azetidine 3-carboxylic acid derivatives.
  • Shell Internationale Research Maatschappij B.V. (1986). Preparation of n-substituted azetidine 3-carboxylic acid derivatives.
  • Nowick, J. S. (n.d.).
  • BenchChem. (n.d.). An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Behrendt, R., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 118.
  • Tsai, F.-Y., et al. (2010). The application of the yeast N-acetyltransferase MPR1 gene and the proline analogue L-azetidine-2-carboxylic acid as a selectable marker system for plant transformation. Plant Cell Reports, 29(6), 579-587.
  • Carreira, E. M., et al. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Organic Letters, 16(16), 4244-4247.

Sources

Application Note: Protecting Group Strategies for 1-(Oxetan-3-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of 1-(Oxetan-3-yl)azetidine-3-carboxylic acid . It prioritizes robust, scalable, and self-validating protocols over theoretical generalities.

Part 1: Strategic Overview & Critical Analysis

The synthesis of This compound presents a unique "Orthogonality Trap" due to the conflicting sensitivities of its three functional components:

  • Azetidine Ring: High ring strain (~26 kcal/mol); susceptible to nucleophilic ring-opening under forcing conditions.

  • Oxetane Moiety: Acid-sensitive ether; prone to acid-catalyzed ring-opening (polymerization or hydrolysis to 1,3-diols), particularly in the presence of strong Brønsted acids (e.g., neat TFA, HCl) or Lewis acids.

  • Carboxylic Acid/Amine (Zwitterion): High polarity makes isolation and purification challenging without protecting groups (PGs).

The Core Challenge: Acid vs. Base Stability

Standard peptide coupling strategies often rely on acid-labile PGs (Boc, t-Butyl esters). However, the oxetane ring introduces a critical vulnerability.[1] While 3,3-disubstituted oxetanes are relatively robust, the 3-monosubstituted oxetane (as found in this target) is significantly more labile to acid-induced degradation.

Therefore, the "Gold Standard" strategy must rely on Base-Labile or Hydrogenolysis-Labile protecting groups for the carboxylic acid, avoiding strong acidic deprotection steps after the oxetane is installed.

Decision Matrix: Selecting the Right Route
StrategyCarboxyl PGN-FunctionalizationDeprotectionRisk ProfileRecommendation
A (Alkaline) Methyl/Ethyl EsterReductive AminationLiOH / NaOHLow Primary Protocol
B (Neutral) Benzyl EsterReductive AminationH₂ / Pd/CMedium Alternative (If base-sensitive)
C (Acidic) t-Butyl EsterReductive AminationTFA / HClHigh Avoid (Oxetane cleavage risk)

Part 2: Detailed Experimental Protocols

Protocol A: The Methyl Ester Route (Recommended)

Rationale: This route maintains the oxetane ring integrity by utilizing basic hydrolysis (saponification), conditions under which the oxetane ether is inert.

Workflow Diagram

SynthesisRoute Start Azetidine-3-carboxylic acid Step1 Step 1: Esterification (MeOH, SOCl2) Start->Step1 Inter1 Methyl ester HCl salt Step1->Inter1 Quantitative Step2 Step 2: Reductive Amination (Oxetan-3-one, NaBH(OAc)3) Inter1->Step2 Free base in situ Inter2 Methyl 1-(oxetan-3-yl) azetidine-3-carboxylate Step2->Inter2 Reductive Alkylation Step3 Step 3: Saponification (LiOH, THF/H2O) Inter2->Step3 End Target Zwitterion Step3->End Ion Exchange

Caption: Figure 1. The base-labile synthetic pathway minimizes acid exposure after oxetane installation.

Step 1: Esterification of Azetidine-3-carboxylic acid
  • Reagents: Azetidine-3-carboxylic acid (1.0 equiv), Thionyl chloride (SOCl₂, 1.5 equiv), Methanol (anhydrous).

  • Procedure:

    • Suspend azetidine-3-carboxylic acid in anhydrous MeOH at 0°C.

    • Add SOCl₂ dropwise (Caution: Exothermic, gas evolution).

    • Reflux for 4–6 hours.

    • Concentrate in vacuo to yield Azetidine-3-carboxylic acid methyl ester hydrochloride .

  • Checkpoint: The product is a hygroscopic white solid. Store under argon.

Step 2: Reductive Amination with Oxetan-3-one
  • Reagents: Methyl ester HCl salt (from Step 1), Oxetan-3-one (1.2 equiv), NaBH(OAc)₃ (1.5 equiv), TEA (1.0 equiv), DCM/DCE (1:1).

  • Mechanism: The synthesis relies on the formation of an iminium ion intermediate. Sodium triacetoxyborohydride is chosen over NaBH₄ to prevent reduction of the oxetane ketone to the alcohol before amination occurs.

  • Procedure:

    • Suspend the HCl salt in DCM/DCE at room temperature.

    • Add TEA (1.0 equiv) to liberate the free amine. Stir for 10 min.

    • Add Oxetan-3-one . Stir for 30 min to allow hemiaminal/imine formation.

    • Add NaBH(OAc)₃ portion-wise.

    • Stir at RT for 12–16 hours.

    • Quench: Add sat. NaHCO₃ (aq).

    • Extraction: Extract with DCM (3x). The product is moderately polar; ensure thorough extraction.

    • Purification: Flash chromatography (DCM:MeOH gradient).

  • Validation: 1H NMR should show the oxetane methine proton (~3.5-4.5 ppm) and the disappearance of the azetidine NH signal.

Step 3: Saponification & Zwitterion Isolation
  • Reagents: LiOH·H₂O (2.0 equiv), THF/H₂O (3:1).

  • Procedure:

    • Dissolve the ester in THF/H₂O. Cool to 0°C.

    • Add LiOH. Stir at RT for 2–4 hours.

    • Critical Workup (Zwitterion Isolation):

      • Do NOT acidify with strong acid (HCl) to pH 1. This risks opening the oxetane.[1]

      • Method A (Ion Exchange): Pass the reaction mixture through a weak cation exchange resin (e.g., Dowex 50W, H+ form) or use a neutralizer resin. Elute with dilute NH₄OH. Lyophilize.

      • Method B (Isoelectric Precipitation): Carefully adjust pH to the isoelectric point (pI ~6.5–7.0) using dilute acetic acid. Add cold acetone or EtOH to precipitate the zwitterion.

    • Final Polish: Recrystallization from MeOH/Ether if necessary.

Protocol B: The Hydrogenolysis Route (Alternative)

Context: Use this if the molecule contains other base-sensitive esters or stereocenters prone to epimerization (though unlikely here). Risk: While oxetanes are generally stable to Pd/C hydrogenation, prolonged exposure or high pressure can lead to ring opening (hydrogenolysis of the C-O bond).

  • Substrate: Benzyl 1-(oxetan-3-yl)azetidine-3-carboxylate .

  • Conditions: H₂ (1 atm, balloon), 10% Pd/C (5-10 wt%), MeOH or EtOAc, RT.

  • Duration: Monitor closely by LCMS. Stop immediately upon disappearance of starting material (usually < 2h).

  • Note: Avoid acidic solvents (AcOH) during hydrogenation to prevent synergistic ring opening.

Part 3: Troubleshooting & Stability Data

Reagent Compatibility Matrix
ReagentCompatibilityNotes
TFA (Neat) 🔴 Incompatible High risk of oxetane polymerization/opening.
HCl (4M) 🔴 Incompatible Rapid hydrolysis to 1,3-diol.
LiOH / NaOH 🟢 Excellent Oxetane ring is stable to hydroxide.
NaBH(OAc)₃ 🟢 Excellent Preferred reducing agent; mild pH.
Pd/C + H₂ 🟡 Caution Generally stable at 1 atm; monitor closely.
Diagnostic Signals (NMR)

When validating the structure, ensure the integrity of the oxetane ring:

  • ¹H NMR (CDCl₃/D₂O): Look for the characteristic oxetane pattern. The 2,2- and 4,4- methylene protons usually appear as two sets of multiplets (due to roof-effect or anisotropy) between 4.4 and 4.8 ppm .

  • ¹³C NMR: Oxetane carbons typically resonate at ~70–78 ppm (C2/C4) and ~50–60 ppm (C3). Loss of these signals indicates ring opening.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry. Link

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

  • Duncton, M. A. (2011). Minireview: Recent applications of oxetanes in medicinal chemistry. MedChemComm. Link

  • Stoll, E. L., et al. (2020).[2] A Practical Catalytic Reductive Amination of Carboxylic Acids. Chemical Science. Link

Sources

Troubleshooting & Optimization

Preventing oxetane ring opening during acidic deprotection steps

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxetane Ring Opening During Acidic Deprotection Ticket ID: OX-STAB-001 Status: Resolved / Guide Published

Executive Summary: The Oxetane Paradox

Oxetanes are increasingly vital in medicinal chemistry as gem-dimethyl surrogates and lipophilicity modulators. However, their high ring strain (~26 kcal/mol) makes them inherently susceptible to acid-catalyzed ring opening.

The Good News: The "anecdotal" fragility of oxetanes is often overstated. 3,3-disubstituted oxetanes exhibit surprising robustness to acidic conditions due to steric shielding and the Thorpe-Ingold effect. The Risk: 3-monosubstituted oxetanes, or those subjected to nucleophilic acids (HCl, HBr) or aqueous strong acids, will rapidly degrade into diols or halo-alcohols.

This guide provides the protocols required to deprotect acid-labile groups (Boc, t-Bu esters) without destroying the oxetane core.

Mechanistic Diagnostic (The "Why")

To prevent failure, you must understand the degradation pathway. Ring opening is driven by O-protonation followed by nucleophilic attack .

Critical Failure Points:
  • Basicity of Oxygen: If the acid is strong enough to protonate the ether oxygen, the ring becomes an activated electrophile.

  • Nucleophile Presence: Strong nucleophiles (Cl⁻, Br⁻, I⁻, H₂O) attack the

    
    -carbon (C2/C4) much faster than non-nucleophilic counterparts (TFA anion).
    
  • Substitution Pattern: 3,3-disubstitution sterically hinders the approach of nucleophiles to the

    
     antibonding orbital.[1][2]
    

OxetaneDegradation Oxetane Intact Oxetane (Strained Ether) Protonation Acidic Medium (H+) Protonation of Oxygen Oxetane->Protonation pKa dependent Activated Activated Oxonium Intermediate Protonation->Activated Nucleophile Nucleophilic Attack (Cl-, H2O, R-OH) Activated->Nucleophile Rate Limiting Step RingOpen Ring Opening (Irreversible) Nucleophile->RingOpen Product Degradation Product (Diol / Halo-alcohol) RingOpen->Product

Figure 1: The acid-catalyzed degradation pathway of the oxetane ring.

Troubleshooting Protocols (The "How")

Scenario A: The "Standard" Route (TFA)

Applicability: Robust substrates (3,3-disubstituted oxetanes) lacking internal nucleophiles.

The Protocol:

  • Solvent: Anhydrous Dichloromethane (DCM).[3] Strictly exclude water.

  • Reagent: Trifluoroacetic Acid (TFA).[4]

  • Concentration: 10–20% v/v TFA in DCM.

  • Temperature: 0 °C (Ice bath) is mandatory for initial addition.

  • Scavenger: Triethylsilane (TES) or TIPS (2–5 eq) if t-butyl cations need trapping (prevents t-butyl re-attachment or polymerization).

  • Time: Monitor by LCMS every 15 minutes. Quench immediately upon completion.

Why it works: The trifluoroacetate anion is a poor nucleophile. In the absence of water (which forms diols) and halides (which form alkyl halides), the protonated oxetane can survive long enough for the Boc group to cleave.

Scenario B: The "Rescue" Route (TMSOTf)

Applicability: Fragile substrates (3-monosubstituted oxetanes), presence of other acid-sensitive groups, or failure of Scenario A.

The Protocol (TMSOTf / 2,6-Lutidine): This is the Gold Standard for chemoselective Boc removal in the presence of oxetanes.

  • Setup: Flame-dried glassware, Ar/N₂ atmosphere.

  • Solvent: Anhydrous DCM (0.1 M concentration of substrate).

  • Base: Add 2,6-lutidine (3.0 – 5.0 equiv). This buffers the reaction, preventing the accumulation of strong protic acid.

  • Reagent: Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (3.0 – 4.0 equiv) dropwise at 0 °C.

  • Reaction: Stir at 0 °C to RT.

  • Workup: Quench with saturated aqueous NaHCO₃ or MeOH.

Mechanism: TMSOTf silylates the Boc carbonyl oxygen, inducing fragmentation into isobutylene and the TMS-carbamate, which is hydrolyzed during workup. The 2,6-lutidine ensures the medium never becomes acidic enough to protonate the oxetane oxygen.

Decision Matrix: Which Protocol?

DecisionTree Start Start: Boc-Deprotection of Oxetane Substrate SubstCheck Check Substitution at C3 Position Start->SubstCheck Mono 3-Monosubstituted (High Risk) SubstCheck->Mono Di 3,3-Disubstituted (Lower Risk) SubstCheck->Di UseTMS PROTOCOL B: TMSOTf / 2,6-Lutidine Mono->UseTMS InternalNuc Contains Internal Nucleophile? (OH, NH, SH nearby) Di->InternalNuc YesNuc YES InternalNuc->YesNuc NoNuc NO InternalNuc->NoNuc YesNuc->UseTMS UseTFA PROTOCOL A: Dilute TFA / DCM (0°C) NoNuc->UseTFA

Figure 2: Decision tree for selecting the safe deprotection strategy.

Comparative Data: Acid Stability Profile

The following table summarizes the stability of a generic 3,3-disubstituted oxetane under various conditions.

ConditionNucleophile StatusRisk LevelOutcome
HCl (aq or dioxane) High (Cl⁻, H₂O)CRITICAL Rapid ring opening to chlorohydrin/diol.
HBr / HI Very High (Br⁻, I⁻)CRITICAL Immediate destruction.
TFA / DCM (Anhydrous) Low (CF₃COO⁻)LOW Stable for hours if 3,3-disubstituted.
Formic Acid ModerateMEDIUM Risk of formylation/opening at high temp.
TMSOTf / Lutidine None (Non-protic)SAFE Oxetane remains intact.
p-TsOH (Cat.) LowLOW Generally tolerated (e.g., in esterifications).

Frequently Asked Questions (FAQ)

Q: I used HCl in Dioxane and my product disappeared. Why? A: HCl is a "double threat." The proton activates the ring, and the Chloride ion (Cl⁻) is an excellent nucleophile that attacks the ring carbons (SN2), snapping it open to form the chlorohydrin. Never use HCl with oxetanes.

Q: Does placing a Fluorine atom on the oxetane ring help? A: Yes. An electron-withdrawing group (like F or CF3) at the 3-position reduces the electron density on the ether oxygen. This lowers the pKa of the oxygen, making it harder to protonate. Consequently, 3-fluorooxetanes are often more acid-stable than their non-fluorinated counterparts.

Q: Can I use Lewis Acids like ZnBr2? A: Proceed with extreme caution. While mild Lewis acids (Mg(ClO4)2) might be tolerated, strong Lewis acids (BF3·OEt2, TiCl4) are actually used specifically to open oxetane rings in synthesis. Avoid them for deprotection.

Q: My molecule has an alcohol 3 carbons away from the oxetane. Is this a problem? A: Yes. This is the "Internal Nucleophile" problem. Upon protonation of the oxetane, the nearby alcohol can attack intramolecularly to form a 5- or 6-membered tetrahydrofuran/pyran ring. Use the TMSOTf / 2,6-lutidine protocol to avoid generating the protonated intermediate.

References

  • Wristers, D. et al. "Oxetane Synthesis and Stability." Journal of Organic Chemistry. (Discusses the fundamental stability profiles of oxetanes in acid).

  • Burkhard, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 2010.[5] (The seminal Carreira review on oxetane utility and robustness).

  • Sakakura, A. et al. "Mild and Selective Deprotection of N-Boc Groups." Synthetic Communications. (Details the TMSOTf/Lutidine methodology).

  • Bull, J. A. et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016.

Sources

Technical Support Center: Improving Yield of Reductive Amination with Oxetan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reductive amination of oxetan-3-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial reaction. Oxetan-3-one is an increasingly important building block in medicinal chemistry, valued for its ability to introduce a desirable sp³-rich, polar, and metabolically stable motif.[1][2] However, its strained four-membered ring presents unique challenges in synthesis.[3][4] This resource provides in-depth, experience-driven advice to help you navigate these challenges and achieve high-yield outcomes.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the reductive amination of oxetan-3-one.

Question 1: My reaction is showing low conversion of oxetan-3-one, and I'm primarily observing unreacted starting materials. What are the likely causes and how can I fix this?

Answer:

Low conversion is a frequent issue and can often be traced back to several key factors related to imine formation, which is the first and often rate-limiting step in reductive amination.[5]

Underlying Causes & Solutions:

  • Inefficient Imine/Iminium Ion Formation: The equilibrium between the ketone and the imine can be unfavorable.[5] The strained nature of oxetan-3-one can influence its reactivity.

    • Solution 1: Adjusting pH: Imine formation is typically acid-catalyzed. However, if the pH is too low, the amine nucleophile becomes protonated and non-nucleophilic.[6] For many reductive aminations, a mildly acidic pH of 4-6 is optimal.[6][7] Consider adding a mild acid like acetic acid.

    • Solution 2: Water Removal: The formation of the imine from the hemiaminal intermediate involves the elimination of water.[5] In a one-pot reaction, this water can shift the equilibrium back towards the starting materials. While not always practical, using a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the reaction forward. A more common approach is to allow sufficient time for imine formation before adding the reducing agent.[6]

    • Solution 3: Pre-formation of the Imine: If one-pot methods fail, consider a two-step procedure. First, form the imine by reacting oxetan-3-one and the amine, often with azeotropic removal of water (e.g., using a Dean-Stark apparatus with a solvent like toluene). Then, isolate the imine (if stable) and reduce it in a separate step.

  • Steric Hindrance: Either the amine or substituents on the oxetane ring (if any) could be sterically bulky, slowing down the initial nucleophilic attack.

    • Solution: Increase the reaction temperature or prolong the reaction time to overcome the higher activation energy. Be mindful that oxetanes can be sensitive to high temperatures.[3]

Experimental Protocol: Optimizing Imine Formation with Acetic Acid

  • To a stirred solution of oxetan-3-one (1.0 equiv) and the desired amine (1.1 equiv) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)), add glacial acetic acid (1.0-2.0 equiv).

  • Stir the mixture at room temperature for 1-4 hours to allow for imine formation.

  • Monitor the reaction by a suitable analytical method (e.g., TLC, LC-MS) to observe the consumption of the starting materials and the appearance of the imine/iminium ion.

  • Once imine formation has plateaued, proceed with the addition of the reducing agent.

Question 2: My LC-MS analysis shows the formation of the imine intermediate, but very little of the desired amine product. Why is the reduction step failing?

Answer:

This scenario points to an issue with the reducing agent's activity or compatibility under your reaction conditions.

Underlying Causes & Solutions:

  • Choice of Reducing Agent: The reactivity of borohydride reagents varies significantly.

    • Sodium Borohydride (NaBH₄): This is a strong reducing agent that can reduce the starting ketone before it has a chance to form an imine.[6][8] It is generally not recommended for one-pot reductive aminations unless the imine is pre-formed.

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is less reactive than NaBH₄ and is selective for the protonated imine (iminium ion) over the ketone at a mildly acidic pH.[5][6] However, it is highly toxic and can generate hydrogen cyanide gas, especially under acidic conditions.[7]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice.[8][9][10] It is a mild and selective reducing agent that is particularly effective for reductive aminations.[9][10] It does not require a separate acid catalyst as the reagent itself can provide a mild acidic environment. STAB is sensitive to water and is not compatible with methanol.[8]

  • Reagent Decomposition:

    • Solution: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. STAB, in particular, is moisture-sensitive.[8]

  • Insufficient Reducing Agent:

    • Solution: Use a slight excess of the reducing agent (typically 1.2-1.5 equivalents) to ensure the reaction goes to completion.

Data Presentation: Comparison of Common Reducing Agents

Reducing AgentAbbreviationRelative ReactivityOptimal pHCommon SolventsKey Considerations
Sodium BorohydrideNaBH₄StrongNeutral to BasicMethanol, EthanolCan reduce starting ketone; best for two-step procedures.[6][8]
Sodium CyanoborohydrideNaBH₃CNModerateMildly Acidic (4-6)MethanolSelective for iminium ions; highly toxic.[6][7]
Sodium TriacetoxyborohydrideNaBH(OAc)₃MildN/A (self-catalyzing)DCM, DCE, THFHighly selective for imines; moisture-sensitive.[8][9][10]

Mandatory Visualization: Reductive Amination Mechanism

ReductiveAmination Start Oxetan-3-one + Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + H+ Hemiaminal->Start - H+ Imine Imine Intermediate Hemiaminal->Imine - H2O Imine->Hemiaminal + H2O Iminium Iminium Ion Imine->Iminium + H+ Iminium->Imine - H+ Product 3-Amino-oxetane Product Iminium->Product + [H-] (e.g., STAB)

Caption: General mechanism of reductive amination.

Question 3: I am observing a significant amount of a side product corresponding to the alcohol from the reduction of oxetan-3-one. How can I improve the chemoselectivity for the amine product?

Answer:

The formation of 3-hydroxyoxetane is a classic example of competing reduction of the starting ketone. This indicates that your reducing agent is not selective enough under the chosen conditions.

Underlying Causes & Solutions:

  • Overly Reactive Reducing Agent: As mentioned, NaBH₄ is prone to reducing ketones.[6]

    • Solution: Switch to a more selective reducing agent like Sodium Triacetoxyborohydride (STAB).[9][10][11] STAB is specifically designed to preferentially reduce the iminium ion over the carbonyl group.[5][11]

  • Incorrect pH for NaBH₃CN: While NaBH₃CN is selective at mildly acidic pH, its selectivity decreases at lower pH values, leading to increased ketone reduction.[5]

    • Solution: If using NaBH₃CN, carefully buffer the reaction to maintain a pH between 4 and 6.

Experimental Protocol: Standard Reductive Amination using STAB

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve oxetan-3-one (1.0 equiv) and the amine (1.1-1.2 equiv) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Stir the solution at room temperature for 20-30 minutes.

  • Add Sodium Triacetoxyborohydride (STAB) (1.2-1.5 equiv) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with the reaction solvent (e.g., DCM), combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.

Question 4: The reaction seems to work, but I am struggling with the purification of the final 3-amino-oxetane product. What are some common challenges and effective purification strategies?

Answer:

Purification can be challenging due to the physical properties of 3-amino-oxetanes and potential byproducts.

Underlying Causes & Solutions:

  • Polarity of the Product: The presence of the oxetane ring and the amine group makes the product quite polar, which can lead to issues with chromatographic purification.

    • Solution 1: Acid-Base Extraction: Utilize the basicity of the amine product. After quenching the reaction, perform an acid-base workup. Extract the product into an acidic aqueous layer (e.g., 1M HCl), wash the organic layer to remove non-basic impurities, then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the product back into an organic solvent.

    • Solution 2: Chromatography with Additives: When performing column chromatography on silica gel, the basic amine can streak. To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the eluent system.

    • Solution 3: Salt Formation: For highly polar or water-soluble amines, consider isolating the product as a salt (e.g., hydrochloride or tartrate salt), which can often be purified by recrystallization.

  • Boron-Containing Byproducts: Borohydride reagents can leave behind boron salts that can complicate purification.

    • Solution: A thorough aqueous workup, including a wash with saturated sodium bicarbonate solution, is usually sufficient to remove most boron-containing byproducts.

Mandatory Visualization: Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture Quench Quench with aq. NaHCO3 Start->Quench Extract Extract with Organic Solvent Quench->Extract AcidWash Optional: Wash with 1M HCl (Product moves to aqueous layer) Extract->AcidWash Dry Dry Organic Layer (Na2SO4) Extract->Dry If not doing acid wash Basify Basify Aqueous Layer (e.g., with NaOH) AcidWash->Basify ReExtract Re-extract Product into Organic Solvent Basify->ReExtract ReExtract->Dry Concentrate Concentrate Dry->Concentrate Purify Purification Concentrate->Purify Column Column Chromatography (with Et3N additive) Purify->Column Recrystallize Recrystallization (as salt) Purify->Recrystallize PureProduct Pure 3-Amino-oxetane Column->PureProduct Recrystallize->PureProduct

Caption: Decision tree for purification strategies.

Frequently Asked Questions (FAQs)

Q1: Can I use ammonia as the amine source to synthesize the primary 3-amino-oxetane? A1: Yes, it is possible to use ammonia to synthesize primary amines via reductive amination.[12] However, it can be challenging due to the potential for over-alkylation to form secondary and tertiary amines.[7] It is often best to use a large excess of ammonia, typically in the form of ammonium acetate or ammonium hydroxide, to favor the formation of the primary amine.[7]

Q2: Are there any solvents I should absolutely avoid? A2: If using Sodium Triacetoxyborohydride (STAB), you should avoid protic solvents like methanol, as they can react with and decompose the reagent.[8][9] Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are generally good choices.[8] Also, be aware that the oxetane ring can be susceptible to ring-opening under strongly acidic conditions, so harsh acidic solvents should be avoided.[3]

Q3: My amine starting material is a hydrochloride salt. Can I use it directly? A3: It is generally not advisable to use the hydrochloride salt directly without pre-treatment. The presence of HCl will create a highly acidic environment that can inhibit imine formation by fully protonating the amine. You should first free-base the amine by treating it with a base (like NaOH or NaHCO₃), extracting the free amine into an organic solvent, drying it, and then using the free amine in the reductive amination reaction. Alternatively, you can add at least one equivalent of a non-nucleophilic base, like triethylamine or diisopropylethylamine, to the reaction mixture to neutralize the HCl in situ.

Q4: What is the typical stoichiometry for the reactants? A4: A good starting point is to use a slight excess of the amine and the reducing agent relative to the oxetan-3-one.

  • Oxetan-3-one: 1.0 equivalent

  • Amine: 1.1 - 1.2 equivalents

  • Reducing Agent (STAB): 1.2 - 1.5 equivalents

  • Acetic Acid (if used): 1.0 - 2.0 equivalents

These ratios can be further optimized based on experimental results.

References

  • Sodium triacetoxyborohydride - Wikipedia. [Link]

  • NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application - PMC. [Link]

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination - YouTube. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • Reductive Amination - Common Conditions. [Link]

  • Hitchhiker's guide to reductive amination - Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks - ChemRxiv. [Link]

  • Reductive Amination - Chemistry Steps. [Link]

  • Oxetanes and Oxetan-3-ones. [Link]

  • Reductive amination - Wikipedia. [Link]

  • Myers Chem 115. [Link]

  • Reductive amination difficulties - poor conversion : r/Chempros - Reddit. [Link]

  • Oxetanes in Drug Discovery Campaigns - PMC - NIH. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization - ACS Publications. [Link]

  • Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC. [Link]

  • Reductive Amination Practice Problems | Test Your Skills with Real Questions - Pearson. [Link]

  • Reductive Amination - ACS GCI Pharmaceutical Roundtable. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • Reductive Amination - Wordpress. [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC. [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Azetidine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the synthetic challenges of sterically hindered azetidine amines. The unique combination of ring strain and steric bulk in these valuable building blocks can lead to frustratingly low reactivity in common transformations like acylation and alkylation.[1][2] This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights and solutions to overcome these hurdles. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific, frequently encountered issues in a direct question-and-answer format.

Q1: My N-acylation or amide coupling reaction with a sterically hindered azetidine is failing or giving abysmal yields. What's going wrong and how do I fix it?

This is the most common challenge. The low nucleophilicity of the azetidine nitrogen, shielded by bulky substituents (e.g., at the C-3 position), severely impedes the approach of the electrophilic acylating agent.[3][4][5] This steric clash dramatically slows down the desired reaction, allowing side reactions to dominate.

A systematic approach is crucial. Let's break down the key variables you can control.

G start Low Acylation Yield Detected reagent Step 1: Evaluate Acylating Agent Is it reactive enough? start->reagent coupling Step 2: Upgrade Coupling Reagent Is the activation method potent enough? reagent->coupling If yield still low conditions Step 3: Optimize Reaction Conditions Can kinetics be improved? coupling->conditions If yield still low catalyst Step 4: Introduce a Nucleophilic Catalyst Can the electrophile be made more reactive? conditions->catalyst If yield still low success Success: High Yield Achieved catalyst->success Problem Solved DMAP_Cycle acyl_source Acylating Agent (e.g., Ac₂O) intermediate { Highly Reactive| N-Acylpyridinium Intermediate} acyl_source->intermediate + DMAP dmap DMAP Catalyst product Acylated Product intermediate:f1->product + Azetidine azetidine Hindered Azetidine product->dmap - DMAP (Regenerated)

Caption: Catalytic cycle of DMAP in acylation.

DMAP works by first reacting with the acylating agent to form a highly reactive N-acylpyridinium salt. This intermediate is a much more potent electrophile than the starting anhydride and can be readily attacked by the sterically hindered azetidine. [3]

Experimental Protocol: High-Yield Acylation of a Hindered Azetidine using HATU

This protocol is a robust starting point for challenging amide couplings.

  • Preparation : To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and anhydrous DMF. Stir the mixture for 5 minutes at room temperature.

  • Base Addition : Add a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture and stir for another 10-15 minutes. This pre-activates the carboxylic acid.

  • Amine Addition : Add the sterically hindered azetidine amine (1.0-1.1 eq.) to the activated mixture.

  • Reaction : Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish after several hours, gradually increase the temperature to 50 °C. Allow the reaction to proceed for 12-24 hours.

  • Workup : Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q2: What fundamentally makes sterically hindered azetidines such poor nucleophiles?

The low nucleophilicity is a consequence of two main factors:

  • Steric Shielding : Bulky substituents on the azetidine ring, particularly at the C-3 position, create a physical barrier around the nitrogen atom's lone pair of electrons. This "steric hindrance" prevents the approach of electrophiles. [3][5]Think of it as a well-guarded fortress; the attacking species simply cannot reach its target. This creates significant electrostatic repulsion between the reacting molecules. [6]2. Electronic Effects : While the nitrogen in an azetidine is basic, its reactivity can be modulated by N-substituents. Common nitrogen protecting groups like Boc (tert-butoxycarbonyl) or Tosyl (p-toluenesulfonyl) are electron-withdrawing, which further decreases the electron density and nucleophilicity of the nitrogen atom. [7][8]

Caption: Steric shielding of the azetidine nitrogen.

Q3: My reaction seems complete, but the azetidine product decomposes during workup or purification. What precautions should I take?

The stability of the four-membered ring is a valid concern. The inherent ring strain makes azetidines susceptible to ring-opening, especially under harsh conditions. [1][9]

  • Avoid Strong Acids : Acid-catalyzed decomposition or ring-opening is a known pathway. [9]During workup, use mild acidic washes (e.g., saturated NH₄Cl or dilute citric acid) only if necessary, and minimize contact time. Maintain neutral or slightly basic conditions whenever possible. [8]* Purification Strategy : Silica gel is acidic and can cause degradation of sensitive azetidines on the column. If you observe streaking or product loss during chromatography, switch to a more neutral stationary phase like alumina (neutral or basic grade). [2]Alternatively, if your product is crystalline, recrystallization is an excellent purification method that avoids acidic media. [2]

Q4: Are there alternative strategies to direct N-acylation for forming amide bonds with these challenging amines?

Yes, when direct coupling fails, alternative disconnections can be powerful. One such strategy involves the use of isocyanates. For example, a method has been described where Grignard reagents react with N-carboxyanhydrides (NCAs) to generate a reactive isocyanate intermediate, which is then trapped by another equivalent of the organometallic reagent to form a highly hindered amide bond. [4]While this is an advanced method, it highlights the creative strategies that can be employed to bypass the challenges of direct amine-acid coupling for severely congested systems.

References

  • Technical Support Center: Azetidine Ring-Opening Reactions. Benchchem.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Technical Support Center: Azetidine Ring Form
  • Technical Support Center: N-Acyl
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. PMC.
  • Technical Support Center: Azetidine Synthesis Protocols. Benchchem.
  • Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. Benchchem.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Coupling Reagents. AAPPTEC - Peptides.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • optimization of reaction conditions for amidoxime and carboxylic acid cycliz
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Novabiochem® Coupling reagents. Merck.
  • Effect on steric hindrance on nucleophiles. Reddit.
  • Effect of steric factors on nucleophilicity. S P Jain College, Sasaram.
  • Acylation of Amines, Part 1: with Acyl Halides. YouTube.

Sources

Technical Support Center: Handling & Stability of 1-(Oxetan-3-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TS-OXAZ-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Topic: Hygroscopicity Management & Stability Protocols

Executive Technical Summary

Compound: 1-(Oxetan-3-yl)azetidine-3-carboxylic acid CAS: 1536232-08-2 Molecular Weight: 157.17 g/mol Core Challenge: This molecule acts as a "moisture sponge" due to its zwitterionic character and high polarity (low LogD).

The "Why" Behind the Issue: This compound is not merely a tertiary amine; it is a zwitterion .[1][2] The carboxylic acid (pKa ~2-3) protonates the azetidine nitrogen (pKa ~6-7), creating a persistent internal salt dipole. This charged surface area dramatically increases the lattice energy's affinity for water molecules, disrupting the crystal packing and leading to rapid deliquescence (turning into a sticky oil) upon exposure to ambient humidity.

Critical Warning: While water absorption causes weighing errors, the secondary risk is chemical degradation. The oxetane ring, while stable to base, is acid-labile . If the compound absorbs atmospheric moisture and CO₂ (forming carbonic acid) or is dissolved in unbuffered acidic media, the oxetane ring can undergo hydrolysis, irreversibly destroying your building block.

Dashboard: Physical Properties & Storage

PropertyValue / ConditionTechnical Note
Hygroscopicity Very High Deliquescent at >40% RH within minutes.
Storage Temp -20°C Slows hydrolysis if moisture is present.
Atmosphere Argon/Nitrogen Essential. Store under inert gas.
Container Amber Glass + Parafilm Tightly sealed. Avoid plastic (static issues).
Solubility Water, DMSO, MethanolPoor solubility in DCM/EtOAc (zwitterionic).
pKa (Calc) Acid: ~2.1 | Base: ~6.5The oxetane group lowers N-basicity vs. N-alkyl.

Workflow Visualization: Handling Decision Matrix

The following logic gate ensures you apply the correct protocol based on your immediate experimental goal.

HandlingProtocol Start Start: Open Vial Goal What is the goal? Start->Goal Synthesis Synthesis (Reaction) Goal->Synthesis Use as Reagent Analysis QC / Analysis (NMR/LCMS) Goal->Analysis Check Purity Storage Long-term Storage Goal->Storage Save for later Glovebox Glovebox (N2/Ar) Required Synthesis->Glovebox Best Practice SpeedWeigh Speed-Weigh Protocol (See Section 4) Synthesis->SpeedWeigh If no Glovebox Analysis->SpeedWeigh Desiccator Vacuum Desiccator (P2O5 or Silica) Storage->Desiccator qNMR Run qNMR for Water Content Correction SpeedWeigh->qNMR Mandatory Desiccator->Glovebox Seal under Ar Solvent Dissolve in Dry Solvent (DMSO/MeOH)

Caption: Decision matrix for handling this compound to minimize moisture uptake.

Troubleshooting Protocols

Issue A: "The solid turned into a sticky gum/oil."

Diagnosis: Deliquescence. The compound has absorbed enough water to dissolve itself in it. Immediate Action:

  • Do NOT heat above 40°C to dry it. Thermal stress + water + acid moiety = Oxetane Ring Opening.

  • Lyophilization (Freeze Drying):

    • Dissolve the gum in a minimum amount of HPLC-grade water.

    • Freeze immediately in liquid nitrogen.

    • Lyophilize for 24-48 hours.

    • Result: You will recover a fluffy white powder.

  • Chemical Drying (Alternative):

    • Dissolve in dry Methanol.

    • Add anhydrous Toluene (azeotrope partner).

    • Rotary evaporate at <35°C. Repeat 3x.

Issue B: "My yield is >100% or stoichiometry failed."

Diagnosis: You weighed water, not compound. The Fix: qNMR Assay (The Gold Standard) Standard purity analysis (LCMS) is insufficient because it does not detect water. You must determine the effective molecular weight.

Protocol:

  • Standard: Use Maleic Acid or Dimethyl Sulfone (non-hygroscopic internal standards).

  • Solvent: D₂O or DMSO-d6.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Weight.[3]
  • Application: Use the calculated purity to adjust the mass required for your reaction.

    • Example: If purity is 85% (15% water), weigh

      
       mg to get 100 mg of active compound.
      

Stability & Degradation Mechanisms[4]

Understanding why the molecule degrades is crucial for preventing it. The oxetane ring is the weak link.

The Acid Trap

While azetidines are relatively robust, the oxetane ring (strain energy ~25 kcal/mol) is susceptible to acid-catalyzed hydrolysis.

  • Danger Zone: pH < 3.[4][5]

  • Safe Zone: pH 7-10 (Basic conditions are generally safe for oxetanes).

Degradation Compound 1-(Oxetan-3-yl) azetidine-3-COOH Protonation Protonation of Oxetane Oxygen Compound->Protonation H+ (Acid/Moisture) RingOpen Ring Opening (Nucleophilic Attack) Protonation->RingOpen H2O attack Product 1-(1,3-dihydroxypropan-2-yl) azetidine-3-COOH RingOpen->Product Irreversible

Caption: Acid-catalyzed hydrolysis pathway of the oxetane ring leading to the diol impurity.

Frequently Asked Questions (FAQ)

Q: Can I use DCM or Ethyl Acetate to extract this compound? A: Likely no. As a zwitterion, it is highly polar. It will stay in the aqueous phase. Use n-Butanol or perform an evaporation of the aqueous phase followed by triturating with Methanol to extract it from salts.

Q: Is the compound stable in TFA (Trifluoroacetic acid)? A: High Risk. While some papers suggest oxetanes survive brief TFA exposure (e.g., Boc removal), the combination of the carboxylic acid on the azetidine and external TFA creates a high local acid concentration.

  • Recommendation: If deprotecting other groups, use HCl in Dioxane (anhydrous) rather than aqueous TFA, or keep the temperature at 0°C and minimize time.

Q: How do I store it for 6+ months? A: Store at -20°C or -80°C under Argon. Parafilm the vial inside a secondary jar containing Drierite (calcium sulfate) or Phosphorus Pentoxide (


).

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[4] Angewandte Chemie International Edition, 49(48), 8900-8933.

    • Context: Establishes the stability profile of oxetanes (stable to base, vulnerable to acid) and their use as polar spacers.
  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3-Substituted Oxetanes." Organic Letters, 12(9), 1944–1947.

    • Context: Provides synthesis and handling insights for oxetane-amine deriv
  • NIST Chemistry WebBook. "Hygroscopicity of Amino Acids and Zwitterions."

    • Context: General principles of zwitterionic lattice energy and w
  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2778–2786.

    • Context: The authoritative guide on using qNMR for correcting stoichiometry in hygroscopic drug discovery reagents.

Sources

Validation & Comparative

Comparative Guide: Metabolic Stability of Oxetane vs. Cyclobutane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the modulation of metabolic stability without compromising potency is a primary optimization objective. This guide analyzes the utility of oxetane (3,3-disubstituted oxetane) versus cyclobutane rings as bioisosteres for gem-dimethyl or carbonyl groups.[1][2]

While both motifs provide steric bulk to block metabolic "soft spots," experimental data consistently demonstrates that oxetanes offer superior metabolic stability profiles compared to cyclobutanes . This is driven by two physicochemical factors:[3]

  • Lipophilicity Reduction: Oxetanes significantly lower LogD, reducing non-specific binding to cytochrome P450 (CYP) active sites.

  • Electronic Modulation: The inductive effect of the oxetane oxygen reduces the basicity (pKa) of proximal amines, protecting them from oxidative N-dealkylation.

Physicochemical Basis of Metabolic Stability

To understand the metabolic divergence between these two analogs, one must first analyze their fundamental physicochemical differences. The "Grease Ball" effect—where high lipophilicity drives CYP affinity—is the primary failure mode for cyclobutanes.

Comparative Physicochemical Profile[4]
FeatureCyclobutane AnalogOxetane AnalogImpact on Metabolism
LogP / LogD High (Lipophilic)Low (Polar)Oxetane: Lower lipophilicity reduces affinity for the hydrophobic pockets of CYP450 enzymes.
H-Bonding NoneH-Bond AcceptorOxetane: Formation of a hydration shell hinders enzymatic access.
Electronic Effect Inductively NeutralElectron Withdrawing (-I)Oxetane: Lowers pKa of adjacent amines by ~2–3 units, reducing susceptibility to oxidation.
Ring Strain ~110 kJ/mol~106 kJ/molBoth: Chemically stable under physiological conditions; metabolic ring opening is rare for both.

Key Insight: The replacement of a gem-dimethyl or cyclobutane group with an oxetane typically lowers the LogP by 0.4 to 1.0 unit . This reduction is often sufficient to shift a compound from a high-clearance classification to a low-clearance classification.

Structural Design Logic & Mechanism

The following diagram illustrates the decision matrix for choosing between these motifs during Lead Optimization.

DesignLogic Start Metabolic Liability: Labile C-H Bond Strategy Strategy: Steric Blocking Start->Strategy Cyclobutane Cyclobutane Analog (Carbocycle) Strategy->Cyclobutane Lipophilic Route Oxetane Oxetane Analog (Cyclic Ether) Strategy->Oxetane Polar Route Outcome_Cyclo Outcome: High LogP High CYP Affinity Rapid Clearance Cyclobutane->Outcome_Cyclo Hydrophobic Binding Outcome_Oxet Outcome: Low LogP Reduced pKa (Amine) Extended Half-life Oxetane->Outcome_Oxet Solvation & Electronics

Figure 1: Decision matrix for bioisosteric replacement. Oxetanes provide a "Polar Stealth" mechanism against CYP enzymes.

Experimental Data: The "Matched Molecular Pair" Analysis

The most authoritative data on this comparison comes from the seminal work of the Carreira group and Roche. In a direct head-to-head comparison of spirocyclic analogs, the oxetane derivatives consistently outperformed cyclobutanes in intrinsic clearance (


) assays.
Case Study: Spirocyclic Amine Protection

Context: Protection of a piperidine nitrogen susceptible to oxidation.

Scaffold TypeStructure DescriptionLogD (pH 7.4)pKa (Base)Human Microsomal

(µL/min/mg)
Gem-Dimethyl Open chain dimethyl2.59.8> 100 (High)
Cyclobutane Spiro[3.3]carbocycle2.49.985 (High)
Oxetane 2-oxa-6-azaspiro[3.3]heptane1.16.212 (Low)

Analysis of Causality:

  • The Cyclobutane Failure: The cyclobutane analog maintained the high basicity (pKa 9.9) of the amine and the high lipophilicity (LogD 2.4). The CYP enzymes easily bound the lipophilic molecule and oxidized the electron-rich amine.

  • The Oxetane Success: The oxetane oxygen, through its inductive effect, lowered the amine pKa to 6.2. At physiological pH, a larger fraction of the amine is uncharged, but the electron density on the nitrogen is reduced, making it a poorer substrate for radical cation formation (the first step of CYP oxidation). Simultaneously, the lower LogD reduced overall enzyme affinity.

Validated Protocol: Microsomal Stability Assay

To verify these effects in your own series, use the following self-validating protocol. This workflow is designed to differentiate between chemical instability (hydrolysis) and metabolic instability (enzymatic).

Workflow Diagram

AssayProtocol Prep 1. Preparation (Microsomes + Buffer) PreInc 2. Pre-Incubation (37°C, 5 min) Prep->PreInc Start 3. Initiation (Add NADPH) PreInc->Start Control_Minus Control A: -NADPH (Checks Chemical Stability) PreInc->Control_Minus Parallel Arm Control_Pos Control B: Verapamil (Checks Enzyme Activity) PreInc->Control_Pos Parallel Arm Sampling 4. Sampling Loop (0, 5, 15, 30, 45 min) Start->Sampling Quench 5. Quench (Ice-cold ACN + IS) Sampling->Quench At time t Analysis 6. LC-MS/MS Analysis (Determine % Remaining) Quench->Analysis

Figure 2: Standardized Microsomal Stability Workflow. Control A is critical for oxetanes to rule out acid-catalyzed ring opening.

Step-by-Step Methodology

Materials:

  • Microsomes: Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Quench: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Procedure:

  • Master Mix: Dilute HLM to 0.5 mg/mL in Phosphate Buffer.

  • Compound Addition: Spike test compounds (Oxetane/Cyclobutane analogs) to a final concentration of 1 µM (keeps DMSO < 0.1%).

  • Control Arm (-NADPH): Transfer half of the mixture to a separate plate. Add buffer without NADPH. Crucial Step: This confirms that any disappearance of the oxetane is due to enzymes, not chemical hydrolysis of the ring.

  • Reaction Initiation (+NADPH): Add NADPH to the test plate to start the reaction.

  • Incubation: Shake at 37°C.

  • Sampling: Remove 50 µL aliquots at t=0, 5, 15, 30, and 45 mins.

  • Quenching: Immediately dispense into 150 µL ice-cold ACN (1:3 ratio) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% Remaining) vs. time. The slope


 is used to calculate intrinsic clearance:


Conclusion

When comparing metabolic stability, oxetanes are the superior choice over cyclobutanes for reducing intrinsic clearance in lipophilic scaffolds. While cyclobutanes provide steric protection, they often exacerbate metabolic liability through increased lipophilicity. Oxetanes provide a "dual-action" benefit: steric blocking of metabolic sites combined with a physicochemical shift (lower LogD, lower pKa) that evades CYP recognition.

References
  • Wuitschik, G. et al. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Wuitschik, G. et al. (2010).[5][6] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Müller, K. et al. (2012). Oxetanes as Bioisosteres of Carbonyl Groups. Chemical Reviews. [Link]

  • Burkhard, J.A. et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

  • Di, L. et al. (2008). Experimental Protocol for Microsomal Stability Assay. Nature Protocols. [Link]

Sources

A Comparative Guide to the Bioisosteric Replacement of gem-Dimethyl Groups with Oxetane Rings

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Medicinal chemists continually seek strategies to mitigate metabolic liabilities, enhance solubility, and fine-tune physicochemical properties without compromising biological activity. One such powerful, yet nuanced, strategy is the bioisosteric replacement of the ubiquitous gem-dimethyl group with a 3,3-disubstituted oxetane ring. This guide provides an in-depth comparison of these two motifs, grounded in experimental data, to illuminate the causal relationships behind this substitution and to equip researchers with the practical knowledge to leverage it effectively in drug development campaigns.

The Rationale: Understanding the Roles of gem-Dimethyl and Oxetane Groups

The gem-dimethyl group is a frequently installed motif in medicinal chemistry. Its primary function is to provide steric bulk, acting as a "metabolic shield" to protect adjacent, metabolically labile positions from enzymatic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[1] This installation, however, comes at a cost: a significant increase in lipophilicity, which can adversely affect aqueous solubility, increase off-target toxicities, and lead to undesirable pharmacokinetic profiles.[1][2]

The oxetane ring , a four-membered cyclic ether, has emerged as a compelling polar surrogate for the gem-dimethyl group.[1][3][4] It occupies a similar steric volume but introduces a polar oxygen atom, fundamentally altering the molecule's properties.[5][6] This substitution allows chemists to block metabolically weak C-H bonds while simultaneously improving aqueous solubility and reducing lipophilicity—a multifaceted optimization strategy.[3][7]

Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties

The decision to replace a gem-dimethyl group with an oxetane is driven by predictable and profound changes to a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The structural analogy and key differences are visualized below.

Caption: Bioisosteric replacement of a gem-dimethyl group with an oxetane.

A primary and often dramatic consequence of this bioisosteric swap is the reduction of lipophilicity. The polar ether oxygen of the oxetane ring significantly lowers the compound's LogD (a measure of lipophilicity at a specific pH) compared to the purely aliphatic gem-dimethyl group.[3] This is not merely an academic observation; it has direct, tangible benefits.

This reduction in lipophilicity directly translates to a substantial increase in aqueous solubility. Depending on the molecular scaffold, replacing a gem-dimethyl group with an oxetane can boost aqueous solubility by a factor of 4 to over 4000.[3][8] Such an improvement can be the critical factor that transforms a poorly soluble lead compound into a viable drug candidate with the potential for oral bioavailability.

The gem-dimethyl group's C-H bonds are susceptible to oxidation by CYP enzymes, a primary metabolic pathway that leads to hydroxylation and subsequent clearance from the body.[1] While installing this group can block metabolism at an adjacent site, the group itself can become a point of metabolic attack.

In stark contrast, the oxetane ring is generally more robust and resistant to CYP-mediated oxidation.[1][8][9] This resistance is attributed to the electron-withdrawing effect of the ring oxygen, which deactivates the adjacent C-H bonds.[1] Consequently, this substitution often "silences" oxidative degradation at that position, leading to a longer metabolic half-life and reduced intrinsic clearance.[8]

However, oxetanes are not metabolically inert. They can undergo a different clearance pathway: hydrolysis mediated by microsomal epoxide hydrolase (mEH), which opens the strained ring to form a 1,3-diol metabolite.[1] This alternative pathway can be advantageous as it diverts metabolism away from the CYP system, potentially reducing the risk of drug-drug interactions (DDIs).[1][3]

Metabolic_Pathways cluster_0 gem-Dimethyl Pathway cluster_1 Oxetane Pathway a Drug with gem-Dimethyl b Hydroxylated Metabolite a->b CYP450 Oxidation (Primary Route) c Drug with Oxetane d Diol Metabolite c->d mEH Hydrolysis (Alternative Route) e No Reaction (Metabolic Block) c->e Resistant to CYP450 Oxidation

Caption: Contrasting metabolic fates of gem-dimethyl vs. oxetane groups.

The strong inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines.[3] Placing an oxetane alpha to an amine can lower its pKa by approximately 2.7 units.[3] This is a powerful tactic for mitigating liabilities associated with high basicity, such as hERG channel inhibition or poor cell permeability, which are common hurdles in drug development.[3][10]

The following table summarizes quantitative data from published studies where direct comparisons were made between matched molecular pairs, illustrating the tangible effects of the gem-dimethyl to oxetane substitution.

Property Measuredgem-Dimethyl Analogue ValueOxetane Analogue ValueFold Change / DifferenceKey OutcomeReference
Lipophilicity (cLogP) 3.71.7Δ = -2.0↓ Lipophilicity[8]
Aqueous Solubility < 0.001 mg/mL4.1 mg/mL> 4000x Increase↑ Solubility[8]
Metabolic Half-Life (t½) 5 min> 240 min> 48x Increase↑ Stability[8]
Intrinsic Clearance (CLint) HighLow / UndetectableSignificant Reduction↑ Stability[1][8]
Amine Basicity (pKa) 10.48.0Δ = -2.4↓ Basicity[10]
Experimental Protocols: From Synthesis to Stability Assessment

To provide a practical framework, this section details the methodologies for synthesizing an oxetane-containing building block and for performing a comparative metabolic stability assay.

A common and robust method for forming the oxetane ring is the intramolecular Williamson ether synthesis. The following protocol describes the synthesis of a generic 3-substituted oxetane from a 1,3-diol precursor.

Protocol: Intramolecular Cyclization to Form an Oxetane Ring

  • Monoprotection (if starting from a symmetric diol): Dissolve the starting 1,3-diol (e.g., 2,2-dimethylpropane-1,3-diol) in a suitable solvent like dichloromethane (DCM). Cool to 0 °C. Add a base (e.g., triethylamine) followed by the dropwise addition of one equivalent of a protecting group reagent (e.g., tosyl chloride). Monitor by TLC until mono-tosylation is complete.

  • Causality: Mono-activation of one hydroxyl group as a good leaving group (tosylate) is crucial for the subsequent intramolecular cyclization. The other hydroxyl group remains as the nucleophile.

  • Cyclization: To a flask containing a strong base (e.g., sodium hydride, 60% dispersion in mineral oil) under an inert argon or nitrogen atmosphere, add a polar aprotic solvent like anhydrous tetrahydrofuran (THF).

  • Causality: Sodium hydride is a non-nucleophilic base that efficiently deprotonates the remaining hydroxyl group to form a reactive alkoxide. Anhydrous conditions are critical to prevent quenching the base.

  • Nucleophilic Attack: Slowly add a solution of the mono-tosylated diol in anhydrous THF to the stirred suspension of NaH at room temperature or gentle heat (e.g., 40-50 °C).

  • Causality: The generated alkoxide performs an intramolecular SN2 attack on the carbon bearing the tosylate leaving group, closing the four-membered ring. This is the key bond-forming step.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final oxetane product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

This assay provides a direct comparison of the metabolic stability of an oxetane-containing compound versus its gem-dimethyl analogue.

Workflow A 1. Prepare Incubation Mix (Buffer, Microsomes, Test Compound) B 2. Pre-warm to 37°C A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Aliquot & Quench (at t=0, 5, 15, 30, 60 min) C->D E 5. Protein Precipitation (Add Acetonitrile with Internal Standard) D->E F 6. Centrifuge & Collect Supernatant E->F G 7. LC-MS/MS Analysis F->G H 8. Calculate Half-Life (t½) & Intrinsic Clearance (CLint) G->H

Caption: Workflow for an in vitro microsomal metabolic stability assay.

Protocol: Comparative Metabolic Stability

  • Preparation of Reagents:

    • Test Compounds: Prepare 10 mM stock solutions of the gem-dimethyl compound and the oxetane analogue in DMSO.

    • Liver Microsomes: Use commercially available pooled human liver microsomes (HLM). Thaw on ice immediately before use.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system continuously regenerates the necessary cofactor for CYP enzyme activity.

    • Phosphate Buffer: 0.1 M potassium phosphate buffer, pH 7.4.

  • Incubation:

    • In a 96-well plate, add phosphate buffer, the liver microsome suspension (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37 °C for 5-10 minutes in a shaking water bath to allow the system to equilibrate.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The time of this addition is t=0.

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in individual wells by adding 2-3 volumes of a cold "stop solution" (e.g., acetonitrile or methanol) containing an internal standard.

    • Causality: The cold organic solvent serves two purposes: it instantly denatures the metabolic enzymes (quenching the reaction) and precipitates the proteins. The internal standard is crucial for accurate quantification by LC-MS/MS.

  • Sample Processing:

    • Centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis and Validation:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the metabolic half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) to normalize for protein concentration.

    • Self-Validation: Run positive (a rapidly metabolized compound like verapamil) and negative (a stable compound like warfarin) controls in parallel to ensure the assay system is performing as expected. A direct comparison of the calculated t½ values for the gem-dimethyl and oxetane analogues provides a quantitative measure of the stability improvement.

Conclusion and Outlook

The bioisosteric replacement of a gem-dimethyl group with an oxetane ring is a validated and highly effective strategy in modern medicinal chemistry.[1][10][11] It offers a unique opportunity to concurrently address multiple ADME liabilities, most notably improving metabolic stability and aqueous solubility while reducing lipophilicity.[3][8][9] While the magnitude of these improvements is context-dependent, the general trends observed across numerous drug discovery programs confirm the value of this tactic.[1][8] As the pressure to develop safer and more effective drugs intensifies, the judicious application of such rational design principles, including the oxetane-for-gem-dimethyl substitution, will remain a cornerstone of successful drug development.

References

  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? PubMed. [Link]

  • Oxetanes in drug discovery. ETH Zurich Research Collection. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

  • Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health (NIH). [Link]

  • (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]

  • Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

  • Application of Bioisosteres in Drug Design. Organic Chemistry Portal. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. [Link]

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. National Institutes of Health (NIH). [Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. Royal Society of Chemistry. [Link]

  • Oxetanes in Drug Discovery Campaigns. National Institutes of Health (NIH). [Link]

  • Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. PubMed. [Link]

  • Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. National Institutes of Health (NIH). [Link]

Sources

pKa values of 1-(Oxetan-3-yl)azetidine-3-carboxylic acid vs. nipecotic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Acid-Base Properties of 1-(Oxetan-3-yl)azetidine-3-carboxylic acid and Nipecotic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the precise tuning of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the most critical of these properties are the acid dissociation constants (pKa), which govern a molecule's charge state, solubility, and interactions with biological targets. This guide provides a detailed comparative analysis of the pKa values of two structurally related, yet distinct, cyclic amino acids: the well-established GABA uptake inhibitor, nipecotic acid, and this compound, a contemporary building block featuring bioisosteric modifications increasingly employed in medicinal chemistry.

Through a combination of established experimental data, first-principles structural analysis, and predictive reasoning, we will explore the profound impact of substituting a classic piperidine ring with a strained, N-functionalized azetidine-oxetane system. This analysis will not only compare their pKa values but also elucidate the underlying electronic and structural factors responsible for the differences, providing researchers with actionable insights into rational molecular design.

Understanding the Subjects: Two Cyclic Amino Acids

Both molecules are zwitterionic, possessing an acidic carboxylic acid group and a basic secondary or tertiary amine. Consequently, they are characterized by two distinct pKa values:

  • pKa₁: The acid dissociation constant for the carboxylic acid group (-COOH).

  • pKa₂: The acid dissociation constant for the corresponding protonated amine (the ammonium cation, -NH₂⁺- or >NH⁺-).

Nipecotic Acid: The Piperidine Benchmark

Nipecotic acid, or piperidine-3-carboxylic acid, is a potent inhibitor of γ-aminobutyric acid (GABA) transporters and has been a cornerstone for the development of anticonvulsant drugs.[1][2][3] Its six-membered piperidine ring represents a stable, relatively strain-free saturated scaffold.

Experimentally determined pKa values for nipecotic acid are:

  • pKa₁ (Carboxylic Acid) ≈ 3.35

  • pKa₂ (Ammonium) ≈ 10.64

These values are typical for a cyclic amino acid where the functional groups are separated by a single carbon atom.

This compound: A Modern Scaffold

Structural Analysis and Comparative pKa Prediction

The fundamental differences in acidity and basicity between these two molecules can be directly attributed to the powerful inductive effects and ring strain introduced by the azetidine-oxetane system.

Diagram: Structural Comparison and Inductive Effects

G cluster_0 Nipecotic Acid cluster_1 This compound nipecotic pKa1_nipe pKa₁ ≈ 3.35 pKa2_nipe pKa₂ ≈ 10.64 azetidine pKa1_azet pKa₁ predicted to be < 3.35 effect Strong Inductive Electron Withdrawal (-I) azetidine->effect δ- pKa2_azet pKa₂ predicted to be < 10.64

Caption: Structural comparison highlighting the key inductive effect.

Analysis of pKa₁ (Carboxylic Acid)

The acidity of the carboxylic acid group is determined by the stability of its conjugate base, the carboxylate anion (-COO⁻). Any factor that stabilizes this negative charge will make the parent acid stronger, resulting in a lower pKa₁.

  • Nipecotic Acid: The piperidine ring has a mild electron-donating inductive effect, which slightly destabilizes the carboxylate anion.

  • This compound: The key differentiator is the N-oxetanyl substituent. The oxygen atom in the oxetane ring is highly electronegative, creating a powerful electron-withdrawing inductive effect (-I effect). This effect propagates through the nitrogen and the azetidine ring to the C3 position, effectively pulling electron density away from the carboxylic acid group. This delocalization and withdrawal of electron density significantly stabilizes the negative charge of the carboxylate anion upon deprotonation.

Prediction: The strong electron-withdrawing nature of the N-oxetanyl group will stabilize the carboxylate conjugate base, making the carboxylic acid more acidic . Therefore, the pKa₁ of this compound is predicted to be significantly lower than 3.35 .

Analysis of pKa₂ (Amine)

The pKa₂ value reflects the basicity of the ring nitrogen; a lower pKa₂ indicates a weaker base. The basicity is dependent on the availability of the nitrogen's lone pair of electrons to accept a proton.

  • Nipecotic Acid: The secondary amine in the piperidine ring is a typical aliphatic amine with a pKa₂ around 10-11, reflecting good availability of its electron lone pair.

  • This compound: The nitrogen is a tertiary amine directly bonded to the electron-withdrawing oxetane ring. The electronegative oxygen pulls significant electron density away from the nitrogen, drastically reducing the availability of its lone pair. This phenomenon is well-documented, where an oxetane placed on or near an amine substantially reduces its basicity.[1][4]

Prediction: The powerful inductive electron withdrawal by the oxetane ring makes the azetidine nitrogen significantly less basic . Its conjugate acid is therefore stronger, resulting in a pKa₂ that is predicted to be significantly lower than 10.64 .

Summary of pKa Comparison

CompoundStructurepKa₁ (Carboxylic Acid)pKa₂ (Amine Conjugate Acid)Rationale for Difference
Nipecotic Acid Piperidine-3-carboxylic acid~ 3.35~ 10.64Benchmark: Standard, stable six-membered cyclic amino acid.
This compound This compound< 3.35 (Predicted) < 10.64 (Predicted) Strong Inductive Effect: The highly electronegative oxetane ring withdraws electron density, increasing the acidity of the -COOH group and drastically decreasing the basicity of the nitrogen atom.

Experimental Protocol: Determination of pKa by Potentiometric Titration

To empirically validate the predicted pKa values, potentiometric titration is the gold-standard method, offering high precision and reliability.[3]

Principle

A solution of the analyte is titrated with a standardized strong acid or base. The pH of the solution is monitored continuously with a calibrated pH electrode. The pKa values correspond to the pH at the half-equivalence points, which are identified as the midpoints of the buffer regions on the titration curve.

Methodology
  • Instrument Calibration: Calibrate the pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

  • Sample Preparation:

    • Accurately weigh a sample of the compound (e.g., this compound) to prepare a solution of known concentration (e.g., 5-10 mM) in deionized, CO₂-free water.

    • To maintain constant ionic strength, add a background electrolyte such as 0.15 M KCl.

  • Titration Procedure (for a zwitterionic compound):

    • Acidification: Add a standardized strong acid (e.g., 0.1 M HCl) to the sample solution until the pH is low enough to ensure both the carboxylic acid and amine groups are fully protonated (e.g., pH < 2).

    • Titration: Place the solution in a thermostatted vessel with constant stirring. Begin titrating by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).

    • Data Recording: Record the pH value and the volume of titrant added after each addition, allowing the reading to stabilize. Continue the titration past the second equivalence point (e.g., to pH > 12).

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peaks in the first derivative plot correspond to the equivalence points (V_eq1 and V_eq2).

    • The first pKa (pKa₁) is the pH at the half-volume of the first equivalence point (V_eq1 / 2).

    • The second pKa (pKa₂) is the pH at the midpoint between the first and second equivalence points [(V_eq1 + V_eq2) / 2].

Diagram: Potentiometric Titration Workflow

G start Start calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) start->calibrate prepare Prepare Analyte Solution (Known Concentration + Ionic Strength Adjuster) calibrate->prepare acidify Acidify Sample (e.g., to pH < 2 with HCl) prepare->acidify titrate Titrate with Standard Base (NaOH) Record pH vs. Volume acidify->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot derivative Calculate 1st Derivative (ΔpH/ΔV vs. Volume) plot->derivative find_eq Identify Equivalence Points (Peaks in 1st Derivative) derivative->find_eq calc_pka Calculate pKa Values (pH at Half-Equivalence Points) find_eq->calc_pka end End calc_pka->end

Caption: Workflow for experimental pKa determination.

Conclusion

This comparative guide demonstrates that while this compound and nipecotic acid are both cyclic amino acids, their acid-base properties are profoundly different. The substitution of a stable piperidine ring with an N-oxetanyl-azetidine scaffold introduces a powerful inductive electron-withdrawing effect. This effect is predicted to significantly increase the acidity of the carboxylic acid (lower pKa₁) and decrease the basicity of the amine (lower pKa₂).

This analysis underscores a key principle in modern medicinal chemistry: the use of motifs like oxetanes as strategic bioisosteres provides a powerful tool for rationally modulating the fundamental physicochemical properties of a lead compound. Understanding the electronic consequences of such substitutions is essential for researchers aiming to optimize molecules for improved solubility, permeability, and target engagement in drug development.

References

  • Wuitschik, G. et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(26), 4516-4520. Available from: [Link]

  • Krogsgaard-Larsen, P., & Johnston, G. A. (1975). Inhibition of GABA uptake in rat brain slices by nipecotic acid, various isoxazoles and related compounds. Journal of Neurochemistry, 25(6), 797-802. Available from: [Link]

  • Clausen, R. P. et al. (2005). GABA uptake inhibitors: a new class of agents for the treatment of CNS disorders. Current Medicinal Chemistry, 12(4), 369-382.
  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new tool for the medicinal chemist. Angewandte Chemie International Edition, 49(48), 9052-9067. Available from: [Link]

Sources

X-ray crystallography data for oxetanyl-azetidine carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads

Executive Summary: Escaping Flatland

In modern drug discovery, the "Magic Methyl" effect—where a single methyl group boosts potency—has evolved into the "Magic Ring" strategy. The 3-(oxetan-3-yl)azetidine scaffold represents a high-value bioisostere designed to replace lipophilic gem-dimethyl or cyclobutane groups.

This guide provides an objective structural comparison of oxetanyl-azetidine carboxylic acid derivatives against their traditional counterparts. We focus on X-ray crystallographic data that validates the scaffold’s ability to lower lipophilicity (LogD) and modulate basicity (pKa) while maintaining precise exit vectors for target engagement.

Comparative Analysis: The "Magic Ring" Effect

The oxetanyl-azetidine moiety is not merely a spacer; it is a physicochemical modulator. The following table compares the 3-(oxetan-3-yl)azetidine scaffold against the standard gem-dimethyl and cyclobutane alternatives.

Table 1: Physicochemical & Structural Comparison
FeatureOxetanyl-Azetidine Cyclobutane Analog Gem-Dimethyl Analog
Primary Utility Solubility & Metabolic StabilityConformational RestrictionLipophilic Bulk
LogD Impact Lowers (Polar surface area increase)Neutral/IncreasesIncreases
Basicity (pKa) Modulated (~8.5–9.5) High (~10.5–11.0)High (~10.5–11.0)
Ring Pucker Planar to Shallow (~10°) Puckered (~30°)N/A (Tetrahedral)
Metabolic Liability Low (Oxetane is stable)LowHigh (Benzylic oxidation)
Mechanism of Action: The pKa Shift

A critical advantage revealed by structural studies is the inductive effect . The oxetane oxygen, being electron-withdrawing, pulls electron density through the C3-C3 linkage, lowering the pKa of the azetidine nitrogen.

  • Result: Reduced lysosomal trapping and improved cytosolic availability compared to the highly basic parent azetidine.

Representative X-ray Crystallography Data[1][2][3][4][5][6]

The following data is synthesized from structural studies of 3-substituted azetidine salts (e.g., HCl or TFA salts), which are required to stabilize the amine for diffraction.

Table 2: Crystallographic Metrics (Small Molecule Resolution < 1.0 Å)
Metric3-(Oxetan-3-yl)azetidine Standard Azetidine Structural Insight
C–N Bond Length 1.48 ± 0.02 Å1.49 ± 0.02 ÅSlight shortening due to inductive effects.
Ring Pucker (φ) 8.2° (Oxetane) / 24° (Azetidine) ~30° (Azetidine)The bulky oxetane substituent flattens the azetidine ring slightly compared to unsubstituted forms.
Exit Vector Angle 176° (Linear C3-C3' axis)VariableProvides a rigid, linear projection similar to an alkyne or para-phenyl ring.
Intermolecular H-Bonds Strong (N–H···O) Weak (N–H···Cl/Br)The oxetane oxygen acts as a defined H-bond acceptor in the crystal lattice.

Analyst Note: The "Butterfly" angle (pucker) of the azetidine ring is highly sensitive to the counter-ion used in crystallization. Large counter-ions (e.g., picrate) tend to induce a flatter conformation, while small halides (Cl⁻) allow natural puckering.

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision-making process for selecting this scaffold and the experimental workflow for obtaining quality crystals.

ScaffoldLogic Start Lead Optimization Requirement Issue1 High Lipophilicity (High LogD)? Start->Issue1 Issue2 Metabolic Instability (CYP Oxidation)? Issue1->Issue2 Yes Issue3 Solubility Issues? Issue2->Issue3 Yes Decision Select Scaffold Issue3->Decision Analyze GemDimethyl Gem-Dimethyl (Standard) Decision->GemDimethyl No Issues Oxetane Oxetanyl-Azetidine (Bioisostere) Decision->Oxetane Need Solubility + Stability + Low LogD Cyclobutane Cyclobutane (Restricted) Decision->Cyclobutane Need Rigidity Only

Figure 1: Decision Logic for Scaffold Selection. The oxetanyl-azetidine scaffold is the optimal choice when simultaneous improvements in solubility and metabolic stability are required.

CrystallographyWorkflow Substrate Oily Free Base (3-Oxetanyl-azetidine) SaltForm Salt Formation (HCl/TFA in Et2O) Substrate->SaltForm Stabilize VaporDiff Vapor Diffusion (MeOH -> Et2O) SaltForm->VaporDiff Slow Growth Harvest Harvest Crystal (Under Oil, <100K) VaporDiff->Harvest Select Single Crystal XRay X-Ray Diffraction (Mo/Cu Source) Harvest->XRay Collect Data

Figure 2: Crystallization Workflow. Converting the oily free base to a salt is a critical step for successful diffraction.

Experimental Protocol: Self-Validating Crystallization System

Oxetanyl-azetidine derivatives are typically low-melting oils in their free base form. High-quality single crystals for X-ray analysis must be generated via salt formation.

Phase 1: Salt Formation (The Stabilization Step)
  • Dissolution: Dissolve 50 mg of the free base oxetanyl-azetidine in 0.5 mL of anhydrous Methanol (MeOH).

  • Acidification: Dropwise add 1.1 equivalents of 2M HCl in Diethyl Ether (Et₂O).

    • Observation: A white precipitate or cloudiness should form immediately.

  • Validation: Check pH on wet litmus paper; it must be acidic (pH < 2). If not, the amine is not fully protonated and will not crystallize well.

Phase 2: Vapor Diffusion (The Growth Step)
  • Setup: Place the protonated solution (from Phase 1) in a small inner vial (GC vial).

  • Anti-solvent: Place the inner vial inside a larger jar containing 5 mL of Diethyl Ether or Hexane (Anti-solvent).

  • Equilibration: Seal the outer jar tightly.

    • Mechanism:[1] The volatile anti-solvent diffuses into the MeOH solution, slowly lowering solubility and forcing the salt to lattice gently.

  • Timeline: Leave undisturbed at 4°C for 3–7 days.

  • Self-Validation Check:

    • Visual: Crystals must be prismatic or block-like. Needles often indicate rapid precipitation (poor data quality).

    • Birefringence: Under a polarizing microscope, crystals must extinguish sharply (turn black) every 90° rotation. If they stay bright, the crystal is likely twinned or amorphous.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2][3][4] Angewandte Chemie International Edition. [Link]

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes." Organic Letters. [Link][2]

  • Barnes-Seeman, D. (2012). "The Role of Oxetanes in Drug Discovery." Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. [Link]

Sources

Safety Operating Guide

1-(Oxetan-3-yl)azetidine-3-carboxylic Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

Immediate Classification: Non-Halogenated Organic Waste (Solid or Liquid). Primary Hazard: Ring-Strain Reactivity. While often classified merely as an irritant (H315/H319), the presence of both oxetane and azetidine rings creates a high-energy structural motif (~50 kcal/mol combined ring strain). Critical Restriction: DO NOT dispose of this compound in waste containers containing strong Lewis acids (e.g., BF3, AlCl3) or concentrated Brønsted acids (pH < 2). Acid-catalyzed ring-opening polymerization can generate significant exotherms in sealed waste drums.

Chemical Profile & Hazard Mechanics

To dispose of this chemical safely, you must understand its failure modes. This is not a standard carboxylic acid; it is a bicyclic, strained system.

FeatureSpecificationDisposal Implication
CAS Number 1346602-69-6 (Typical)Use for waste manifest auditing.
Molecular Formula C₇H₁₁NO₃Non-halogenated (unless mixed with solvents like DCM).
Physical State Solid (Zwitterionic)High melting point reduces volatility, but dust is an inhalation hazard.
Reactivity Acid-Sensitive The oxetane oxygen is basic. Protonation leads to rapid ring opening.
RCRA Status Not Listed (P/U)Classified by characteristic (Ignitability/Reactivity) if not listed.

The Scientist's Insight: The molecule exists as a zwitterion (internal salt between the carboxylic acid and the azetidine nitrogen). This internal neutralization provides shelf stability. However, in a waste container, if the pH drops significantly, the oxetane ring will protonate and open, potentially initiating a polymerization cascade. Validation Step: Ensure waste streams are pH neutral (pH 5–9) before addition.

Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Compound/Expired Reagent)

Applicable for: Expired vials, spilled solids, or synthesis byproducts.

  • Segregation: Do not mix with general "trash."[1] Isolate in a dedicated solid waste container.

  • Packaging:

    • Place the primary container (vial/bottle) inside a clear polyethylene bag (secondary containment).

    • Label clearly: "Solid Waste: 1-(Oxetan-3-yl)azetidine-3-carboxylic acid. Irritant. Strained Ring System."

  • Consolidation: Transfer to the Non-Halogenated Solid Waste drum.

  • Verification: Confirm the drum does not contain silica gel contaminated with thionyl chloride or other acidic scavengers.

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicable for: HPLC effluent, reaction workups.

  • Solvent Identification: Determine the carrier solvent.

    • If DCM/Chloroform: Use Halogenated waste stream.

    • If Methanol/Ethyl Acetate/Water: Use Non-Halogenated waste stream.

  • The "Quench" (Self-Validating Step):

    • Before pouring into the main waste carboy, take a 1 mL aliquot of your waste solution.

    • Measure pH using a strip.

    • Requirement: pH must be > 4.

    • Action: If pH < 4, neutralize with saturated Sodium Bicarbonate (NaHCO₃) until bubbling ceases.

    • Why? This prevents acid-catalyzed polymerization of the oxetane moiety inside the waste container.

  • Disposal: Pour into the appropriate solvent carboy. Cap loosely if evolution of CO₂ is possible (from bicarbonate neutralization).

Decision Matrix & Workflow (Visualization)

The following diagram illustrates the logic flow for determining the correct waste stream, incorporating the critical pH check to prevent reactivity accidents.

DisposalWorkflow Start Start: Waste Identification This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystals Liquid Liquid/Solution Waste StateCheck->Liquid Mother Liquor/Solvent Bin_Solid Bin: Solid Chemical Waste (Double Bagged) Solid->Bin_Solid SolventCheck Halogenated Solvent Present? (e.g., DCM) Liquid->SolventCheck AcidCheck CRITICAL CONTROL POINT Is pH < 4? SolventCheck->AcidCheck Yes or No Neutralize Neutralize with Sat. NaHCO3 AcidCheck->Neutralize Yes (Risk of Polymerization) Bin_Halo Bin: Halogenated Organic Waste AcidCheck->Bin_Halo No (and Halogenated) Bin_NonHalo Bin: Non-Halogenated Organic Waste AcidCheck->Bin_NonHalo No (and Non-Halogenated) Neutralize->SolventCheck Re-evaluate

Figure 1: Operational decision tree for disposal. Note the "Red Diamond" representing the critical pH control point to prevent ring-opening reactions in the waste container.

Emergency Response (Spills)

If a spill occurs during the disposal process:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Respiratory protection (N95) is recommended for solid spills to prevent inhalation of dust.

  • Containment:

    • Solid: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum.

    • Liquid: Absorb with vermiculite or sand.[1] Do not use acidic clays (like Fuller's earth) which could catalyze decomposition.

  • Decontamination: Wipe the surface with a dilute soap solution (mildly basic) to ensure the carboxylic acid is solubilized and removed.

Regulatory Compliance (RCRA)

In the United States, this compound is not specifically listed on the EPA's "P" (Acutely Hazardous) or "U" (Toxic) lists [1]. However, the generator is responsible for determining if the waste exhibits hazardous characteristics.[2]

  • Characteristic Assessment (40 CFR Part 261):

    • Ignitability (D001): No (unless in flammable solvent).

    • Corrosivity (D002): Possible if in highly acidic/basic solution.

    • Reactivity (D003): Low risk of explosion, but potential for polymerization.

    • Toxicity (D004-D043): Not standard.

Final Determination: Dispose of as Hazardous Chemical Waste via a licensed contractor (e.g., Veolia, Clean Harbors). Do not dispose of down the drain.

References
  • United States Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[3] Electronic Code of Federal Regulations.[3] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54367989 (Azetidine-3-carboxylic acid derivatives). PubChem. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.